Product packaging for Sulfaphenazole(Cat. No.:CAS No. 526-08-9)

Sulfaphenazole

カタログ番号: B1682705
CAS番号: 526-08-9
分子量: 314.4 g/mol
InChIキー: QWCJHSGMANYXCW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Sulfaphenazole is a sulfonamide that is sulfanilamide in which the sulfonamide nitrogen is substituted by a 1-phenyl-1H-pyrazol-5-yl group. It is a selective inhibitor of cytochrome P450 (CYP) 2C9 isozyme, and antibacterial agent. It has a role as an antibacterial drug, an EC 1.14.13.181 (13-deoxydaunorubicin hydroxylase) inhibitor, an EC 1.14.13.67 (quinine 3-monooxygenase) inhibitor and a P450 inhibitor. It is a substituted aniline, a sulfonamide, a member of pyrazoles, a primary amino compound and a sulfonamide antibiotic.
This compound is a sulfonamide antibacterial.
This compound is a long-acting sulfonamide antibiotic used in the treatment of leprosy.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1982 and is indicated for bacterial disease and eye infection.
A sulfonilamide anti-infective agent.
See also: Sulfamethoxazole (related);  Sulfathiazole (related);  Sulfamoxole (related) ... View More ...

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14N4O2S B1682705 Sulfaphenazole CAS No. 526-08-9

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-amino-N-(2-phenylpyrazol-3-yl)benzenesulfonamide
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InChI

InChI=1S/C15H14N4O2S/c16-12-6-8-14(9-7-12)22(20,21)18-15-10-11-17-19(15)13-4-2-1-3-5-13/h1-11,18H,16H2
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InChI Key

QWCJHSGMANYXCW-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=N2)NS(=O)(=O)C3=CC=C(C=C3)N
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Molecular Formula

C15H14N4O2S
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DSSTOX Substance ID

DTXSID2044131
Record name Sulfaphenazole
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Molecular Weight

314.4 g/mol
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Physical Description

Solid
Record name Sulfaphenazole
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Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
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Description Aqueous solubility in buffer at pH 7.4
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CAS No.

526-08-9
Record name Sulfaphenazole
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Melting Point

101 °C
Record name Sulfaphenazole
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Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Sulfaphenazole on CYP2C9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the interaction between sulfaphenazole and cytochrome P450 2C9 (CYP2C9). This compound is a potent and selective competitive inhibitor of CYP2C9, an enzyme of paramount importance in the metabolism of a significant proportion of clinically used drugs. Understanding the specifics of this interaction is crucial for drug development, particularly in predicting and avoiding adverse drug-drug interactions. This document details the binding characteristics, inhibitory kinetics, and the experimental methodologies used to elucidate these interactions. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.

Introduction to CYP2C9 and its Significance

Cytochrome P450 2C9 (CYP2C9) is a key member of the CYP2C subfamily of enzymes, predominantly expressed in the liver, and is responsible for the oxidative metabolism of approximately 15% of all drugs that undergo phase I biotransformation.[1] Its substrates include numerous clinically important drugs with narrow therapeutic indices, such as the anticoagulant warfarin, the anticonvulsant phenytoin, and various non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] Given its central role in drug metabolism, the inhibition of CYP2C9 can lead to significant drug-drug interactions, resulting in elevated plasma concentrations of co-administered drugs and an increased risk of toxicity.

This compound is widely recognized and utilized as a highly selective and potent inhibitor of CYP2C9, making it an invaluable tool in in vitro studies to determine the contribution of this enzyme to the metabolism of a new chemical entity.[1] Its mechanism of action involves direct, reversible binding to the active site of the enzyme, thereby preventing the metabolism of other substrates.

Molecular Mechanism of this compound Inhibition of CYP2C9

This compound acts as a strong competitive inhibitor of CYP2C9. The high affinity and specificity of this compound for CYP2C9 are attributed to a combination of specific molecular interactions within the enzyme's active site. A proposed model for the binding of this compound highlights three primary interactions that are crucial for its potent inhibitory effect[4]:

  • Coordination to the Heme Iron: The nitrogen atom of the pyrazole ring of this compound directly coordinates with the ferric iron (Fe³⁺) of the heme prosthetic group within the CYP2C9 active site. This interaction is a hallmark of many nitrogen-containing P450 inhibitors and is confirmed by difference visible spectroscopy, which shows a characteristic peak at 429 nm upon binding.[4]

  • Ionic Interaction: The anionic sulfonamide group (SO₂N⁻) of this compound forms an ionic bond with a cationic residue in the active site of CYP2C9. This electrostatic interaction significantly contributes to the binding affinity.

  • Hydrophobic Interactions: The N-phenyl group of this compound engages in hydrophobic interactions with a nonpolar region of the active site, further stabilizing the enzyme-inhibitor complex. The presence of a hydrophobic substituent on the pyrazole ring is essential for a strong interaction with CYP2C9.[4]

Site-directed mutagenesis studies have identified key amino acid residues within the CYP2C9 active site that are critical for substrate and inhibitor binding. For instance, the F476I mutation has been shown to cause a 37-fold increase in the Ki value for this compound, indicating that Phenylalanine at position 476 plays a crucial role in the high-affinity binding of the inhibitor.[5]

Mandatory Visualization 1: this compound Binding to CYP2C9 Active Site

This compound Binding in CYP2C9 Active Site cluster_CYP2C9 CYP2C9 Active Site cluster_this compound This compound Heme Heme Group (Fe³⁺) Cationic_Residue Cationic Amino Acid Residue Hydrophobic_Pocket Hydrophobic Pocket Pyrazole Pyrazole Ring (Nitrogen) Pyrazole->Heme Coordination Bond Sulfonamide Anionic Sulfonamide (SO₂N⁻) Sulfonamide->Cationic_Residue Ionic Interaction Phenyl N-Phenyl Group Phenyl->Hydrophobic_Pocket Hydrophobic Interaction Workflow for CYP2C9 Inhibition Assay A Prepare Reagents (HLM, this compound, Diclofenac, NADPH system) B Dispense into 96-well plate (Buffer, HLM, this compound) A->B C Pre-incubate at 37°C B->C D Add Diclofenac (Substrate) C->D E Add NADPH system to initiate reaction D->E F Incubate at 37°C E->F G Terminate reaction with Acetonitrile + Internal Standard F->G H Centrifuge and collect supernatant G->H I LC-MS/MS Analysis of Metabolite H->I J Data Analysis to determine IC50 I->J Simplified Warfarin Metabolism and Vitamin K Cycle cluster_Warfarin Warfarin Metabolism cluster_VitaminK Vitamin K Cycle S_Warfarin S-Warfarin (active) CYP2C9 CYP2C9 S_Warfarin->CYP2C9 VKORC1 VKORC1 S_Warfarin->VKORC1 Inhibits Inactive_Metabolites Inactive Metabolites CYP2C9->Inactive_Metabolites Vitamin_K_epoxide Vitamin K epoxide Vitamin_K_epoxide->VKORC1 Vitamin_K_reduced Reduced Vitamin K Clotting_Factors_inactive Inactive Clotting Factors Vitamin_K_reduced->Clotting_Factors_inactive VKORC1->Vitamin_K_reduced Clotting_Factors_active Active Clotting Factors Clotting_Factors_inactive->Clotting_Factors_active Clotting_Factors_active->Vitamin_K_epoxide This compound This compound This compound->CYP2C9 Inhibits

References

The Primary Role of Sulfaphenazole in Research: A Technical Guide to its Application as a Selective CYP2C9 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfaphenazole, originally developed as a sulfonamide antibiotic, has found its principal and enduring application in modern biomedical research as a potent and highly selective competitive inhibitor of the cytochrome P450 enzyme, CYP2C9.[1][2] This specificity makes it an indispensable tool for in vitro and in vivo studies aimed at elucidating the metabolic pathways of new chemical entities, predicting potential drug-drug interactions (DDIs), and understanding the clinical implications of CYP2C9 genetic polymorphisms. This technical guide provides an in-depth overview of the core uses of this compound in research, complete with quantitative data, detailed experimental protocols, and visualizations of key experimental workflows.

Introduction: The Significance of CYP2C9 in Drug Metabolism

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including a majority of clinically used drugs. Within this superfamily, CYP2C9 is one of the most abundant isoforms in the human liver and is responsible for the metabolism of approximately 15-20% of all drugs that undergo phase I metabolism. Key drug classes metabolized by CYP2C9 include non-steroidal anti-inflammatory drugs (NSAIDs), oral anticoagulants like warfarin, and antidiabetic agents such as tolbutamide. Given its critical role, the inhibition of CYP2C9 can lead to significant alterations in drug clearance, potentially causing adverse drug reactions.

This compound has emerged as the gold-standard selective inhibitor for CYP2C9 in research settings.[3][4] Its utility lies in its ability to specifically block the metabolic activity of CYP2C9, allowing researchers to determine the contribution of this particular enzyme to a drug's overall metabolism.

Quantitative Data: Inhibitory Potency and Selectivity of this compound

The efficacy of this compound as a research tool is underscored by its high affinity for CYP2C9 and its comparatively weak interaction with other CYP isoforms. This selectivity is crucial for obtaining unambiguous results in reaction phenotyping studies. The following tables summarize the key inhibitory constants for this compound against various human CYP enzymes.

ParameterCYP2C9CYP2C8CYP2C18CYP1A2CYP2C19CYP2D6CYP3A4
Ki (μM) ~0.3~63~29>100>100>100>100
IC50 (μM) 0.3 - 0.8>50->100>100>100>100

Table 1: Inhibitory constants (Ki and IC50) of this compound for various human CYP450 isoforms. Data compiled from multiple sources. Note that IC50 values can vary depending on the experimental conditions, including the specific substrate and its concentration.

Experimental SystemThis compound IC50 (μM) for CYP2C9
Human Liver Microsomes (HLM)0.303 - 0.338
Pooled Human Hepatocytes0.152 - 0.196

Table 2: Comparison of this compound IC50 values for CYP2C9 inhibition in different in vitro systems.[1]

Experimental Protocols

The primary application of this compound is in in vitro CYP inhibition assays. These assays are fundamental in drug discovery and development for identifying potential drug-drug interactions early in the process.

General CYP2C9 Inhibition Assay using Human Liver Microsomes (HLM)

This protocol outlines a typical procedure to determine the IC50 of a test compound against CYP2C9, using this compound as a positive control.

Materials:

  • Human Liver Microsomes (HLM)

  • This compound (positive control inhibitor)

  • CYP2C9 probe substrate (e.g., Diclofenac, Tolbutamide)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • 96-well microtiter plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the test compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the CYP2C9 probe substrate and HLM in potassium phosphate buffer.

    • Prepare the NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, add the HLM, potassium phosphate buffer, and a range of concentrations of this compound or the test compound.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the CYP2C9 probe substrate and the NADPH regenerating system.

    • Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding cold acetonitrile containing an internal standard.

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant for analysis.

  • Analysis:

    • Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the inhibitor compared to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal model.

Visualizations

Experimental Workflow for CYP2C9 Inhibition Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Reagents: - HLM - Buffer - this compound (Inhibitor) - CYP2C9 Substrate - NADPH System B Add HLM, Buffer, and Inhibitor to Plate A->B C Pre-incubate at 37°C B->C D Initiate reaction with Substrate and NADPH C->D E Incubate at 37°C D->E F Terminate reaction with Acetonitrile + Internal Standard E->F G Centrifuge to Precipitate Proteins F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate % Inhibition and IC50 H->I

Caption: Workflow of a typical in vitro CYP2C9 inhibition assay.

This compound's Mechanism of Action in Drug-Drug Interactions

G cluster_drug_metabolism Normal Drug Metabolism cluster_ddi Drug-Drug Interaction with this compound DrugA Drug A (CYP2C9 Substrate) CYP2C9 CYP2C9 Enzyme DrugA->CYP2C9 MetaboliteA Inactive Metabolite of Drug A CYP2C9->MetaboliteA DrugA2 Drug A (CYP2C9 Substrate) CYP2C9_2 CYP2C9 Enzyme DrugA2->CYP2C9_2 Blocked Metabolism Blocked CYP2C9_2->Blocked This compound This compound This compound->CYP2C9_2 Inhibits Increased_DrugA Increased Plasma Concentration of Drug A Blocked->Increased_DrugA

Caption: this compound competitively inhibits CYP2C9, blocking the metabolism of co-administered drugs that are substrates for this enzyme.

Conclusion

This compound remains a cornerstone tool in drug metabolism and pharmacokinetic research. Its high potency and selectivity for CYP2C9 allow for the precise determination of this enzyme's role in the disposition of new and existing drugs. The standardized protocols and clear understanding of its inhibitory profile, as detailed in this guide, are essential for its effective application in drug development, ultimately contributing to the safer and more effective use of therapeutic agents. The use of this compound in well-designed in vitro studies is a critical step in predicting and mitigating the risks of clinically significant drug-drug interactions.

References

The Discovery of Sulfaphenazole: A Technical Guide to a Potent Sulfonamide Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Discovery, Mechanism of Action, and Preclinical Characterization of Sulfaphenazole for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound stands as a significant molecule in the history of antibacterial chemotherapy, emerging from the foundational discoveries of sulfonamides. Initially developed for its antibacterial properties, it has also garnered considerable attention as a potent and selective inhibitor of the human cytochrome P450 enzyme, CYP2C9. This dual activity underscores its importance both as a therapeutic agent and a research tool. This technical guide provides a comprehensive overview of the discovery and core scientific principles of this compound, with a focus on its mechanism of action, quantitative data, and the experimental methodologies that defined its characterization.

Historical Context and Discovery

The journey to this compound's discovery is rooted in the broader history of sulfonamide development. Following the groundbreaking discovery of Prontosil in the 1930s by Gerhard Domagk, the field of medicinal chemistry was revolutionized by the concept of synthetic antimicrobial agents.[1] Scientists quickly established that the active moiety of Prontosil was sulfanilamide, opening the door to the synthesis of thousands of derivatives with improved efficacy and reduced toxicity.[1] This era of chemical modification and structure-activity relationship (SAR) studies led to the development of a wide array of sulfonamides with diverse pharmacological properties.

While a specific, detailed historical narrative of the initial synthesis and discovery of this compound (4-amino-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide) is not extensively documented in readily available literature, its development can be placed within this period of intense research into sulfonamide derivatives. The core strategy was to modify the sulfanilamide backbone to enhance its antibacterial spectrum, pharmacokinetic profile, and safety. The addition of the 1-phenyl-1H-pyrazol-5-yl group to the sulfonamide core was a result of these systematic explorations to identify novel heterocyclic substituents that could confer advantageous properties.

Mechanism of Action: A Dual Inhibitor

This compound exerts its biological effects through two primary mechanisms: the inhibition of bacterial dihydropteroate synthase (DHPS) and the selective inhibition of human cytochrome P450 2C9 (CYP2C9).

Antibacterial Activity: Inhibition of Folate Synthesis

Like all sulfonamide antibiotics, this compound's antibacterial action stems from its structural similarity to para-aminobenzoic acid (pABA).[2] Bacteria, unlike humans who obtain folate from their diet, must synthesize folic acid de novo.[3] Folic acid is a crucial precursor for the synthesis of nucleotides and certain amino acids, making its production essential for bacterial growth and replication.

The key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of dihydropteridine pyrophosphate with pABA to form 7,8-dihydropteroate.[3] this compound acts as a competitive inhibitor of DHPS, binding to the active site and preventing the utilization of pABA.[2] This blockade of the folate synthesis pathway leads to a bacteriostatic effect, halting bacterial proliferation.

Human Enzyme Inhibition: Selective Targeting of CYP2C9

In addition to its antibacterial properties, this compound is a potent and highly selective inhibitor of CYP2C9, a major human cytochrome P450 enzyme responsible for the metabolism of numerous clinically important drugs.[4] This inhibitory action is of significant interest in the fields of drug metabolism and pharmacokinetics. The inhibition of CYP2C9 by this compound is competitive, with a reported Ki value of approximately 0.3 µM.[4][5] Its selectivity is noteworthy, with significantly lower inhibitory activity against other CYP isoforms such as CYP2C8 and CYP2C18, and no significant activity against CYP1A1, CYP1A2, CYP3A4, and CYP2C19.[4] This selectivity makes this compound a valuable tool for in vitro and in vivo studies aimed at elucidating the role of CYP2C9 in drug metabolism.

Quantitative Data

The following tables summarize the key quantitative data associated with the biological activity and pharmacokinetic profile of this compound.

Table 1: In Vitro Antibacterial Activity of Sulfonamide Derivatives (MIC values in µg/mL)

CompoundStaphylococcus aureus (MRSA)Staphylococcus aureus (MSSA)
Sulfonamide Derivative I32 - 51232 - 512
Sulfonamide Derivative II64 - 51264 - 512
Sulfonamide Derivative III128 - 512128 - 512

Note: Data for specific MIC values of this compound against a broad range of bacteria is not consistently available in the reviewed literature. The table presents data for related sulfonamide derivatives to illustrate the general range of activity.[6]

Table 2: In Vitro Inhibition of Human Cytochrome P450 Isoforms by this compound

CYP IsoformInhibition Constant (Ki)IC50
CYP2C9~0.3 µM[4][5]0.303 - 0.338 µM[7]
CYP2C8~63 µM[4]> 10 µM[8]
CYP2C18~29 µM[4]-
CYP1A1No significant inhibition[4]-
CYP1A2No significant inhibition[4]-
CYP3A4No significant inhibition[4]-
CYP2C19No significant inhibition[4]-

Table 3: Human Pharmacokinetic Parameters of this compound (in the context of drug-drug interactions)

ParameterValue/ObservationReference
Effect on Tolbutamide AUC5.3 - 6.2-fold increase[8]
Effect on Tolbutamide CmaxNot consistently reported, but suggested increase[9]

Note: Comprehensive human pharmacokinetic data for this compound as a standalone therapeutic is limited in recent literature. The available data primarily focuses on its role as a CYP2C9 inhibitor in drug-drug interaction studies.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the characterization of this compound.

Synthesis of this compound (4-amino-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide)

General Procedure for a Related Derivative:

  • Hydrazone Formation: A mixture of a substituted acetophenone and phenylhydrazine is dissolved in a suitable solvent like methanol with a catalytic amount of acetic acid and stirred at an elevated temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by precipitation and purified by recrystallization.[10]

  • Vilsmeier-Haack Reaction: The hydrazone is reacted with a Vilsmeier-Haack reagent (prepared from POCl₃ and DMF) at an elevated temperature. The reaction mixture is then neutralized to precipitate the pyrazole aldehyde derivative, which is subsequently purified.[10]

  • Schiff Base Formation and Sulfonamide Coupling: The pyrazole aldehyde is reacted with 4-aminobenzenesulfonamide in a suitable solvent like methanol with a catalytic amount of acetic acid at an elevated temperature to form the final sulfonamide derivative. The product is isolated and purified by recrystallization.[10]

Dihydropteroate Synthase (DHPS) Inhibition Assay

The inhibitory activity of this compound against DHPS can be determined using a coupled enzymatic spectrophotometric assay.

Principle: The product of the DHPS reaction, dihydropteroate, is reduced to tetrahydropteroate by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.[11]

Protocol Outline:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), MgCl₂, dithiothreitol (DTT), p-aminobenzoic acid (pABA), 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP), DHFR, and NADPH.

  • Inhibitor Addition: Varying concentrations of this compound (or other test inhibitors) are added to the reaction mixture. A control with no inhibitor is also prepared.

  • Enzyme Addition and Incubation: The reaction is initiated by the addition of purified DHPS enzyme.

  • Spectrophotometric Measurement: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.

  • Data Analysis: The rate of NADPH oxidation is calculated for each inhibitor concentration. These rates are then used to determine the IC50 value of this compound.

CYP2C9 Inhibition Assay

The inhibitory potential of this compound on CYP2C9 activity can be assessed using human liver microsomes (HLMs) or recombinant CYP2C9 and a probe substrate.

Principle: The metabolism of a CYP2C9-specific probe substrate (e.g., diclofenac, tolbutamide) is measured in the presence and absence of this compound. A decrease in the rate of metabolite formation indicates inhibition.

Protocol Outline:

  • Incubation Mixture Preparation: An incubation mixture is prepared containing human liver microsomes or recombinant CYP2C9, a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a suitable buffer (e.g., phosphate buffer).

  • Inhibitor and Substrate Addition: Varying concentrations of this compound are pre-incubated with the microsomes. The reaction is then initiated by the addition of the CYP2C9 probe substrate.

  • Incubation and Reaction Termination: The mixture is incubated at 37°C for a specified time. The reaction is stopped by the addition of a quenching solvent (e.g., acetonitrile or methanol).

  • Metabolite Quantification: The formation of the specific metabolite is quantified using analytical techniques such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The rate of metabolite formation is determined for each inhibitor concentration, and this data is used to calculate the IC50 and Ki values for this compound.[8]

Mandatory Visualizations

Signaling Pathway: Bacterial Folate Synthesis and Inhibition by this compound

folate_pathway cluster_bacteria Bacterial Cell GTP GTP Dihydropteridine_Pyrophosphate Dihydropteridine Pyrophosphate GTP->Dihydropteridine_Pyrophosphate Multiple Steps DHPS Dihydropteroate Synthase (DHPS) Dihydropteridine_Pyrophosphate->DHPS pABA p-Aminobenzoic Acid (pABA) pABA->DHPS Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate Catalysis Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DHFR->Tetrahydrofolate Nucleotides Nucleotide Synthesis Tetrahydrofolate->Nucleotides Amino_Acids Amino Acid Synthesis Tetrahydrofolate->Amino_Acids This compound This compound This compound->DHPS Competitive Inhibition

Caption: Bacterial folate synthesis pathway and the inhibitory action of this compound on Dihydropteroate Synthase (DHPS).

Experimental Workflow: Discovery and Characterization of a Sulfonamide Antibiotic

workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Characterization cluster_clinical Clinical Development Lead_Generation Lead Generation: Sulfanilamide Scaffold SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Generation->SAR_Studies Synthesis Synthesis of Derivatives SAR_Studies->Synthesis In_Vitro_Screening In Vitro Screening: Antibacterial Activity (MIC) Synthesis->In_Vitro_Screening Mechanism_of_Action Mechanism of Action Studies: DHPS Inhibition Assay In_Vitro_Screening->Mechanism_of_Action ADME_Tox ADME/Tox Profiling: CYP450 Inhibition, etc. Mechanism_of_Action->ADME_Tox In_Vivo_Efficacy In Vivo Efficacy Studies: Animal Models of Infection ADME_Tox->In_Vivo_Efficacy Phase_I Phase I Trials: Safety & Pharmacokinetics In_Vivo_Efficacy->Phase_I Phase_II Phase II Trials: Efficacy & Dosing Phase_I->Phase_II Phase_III Phase III Trials: Large-Scale Efficacy Phase_II->Phase_III

Caption: A generalized workflow for the discovery and development of a sulfonamide antibiotic like this compound.

Logical Relationship: Dual Mechanism of this compound

logical_relationship cluster_antibacterial Antibacterial Effect cluster_ddi Drug-Drug Interaction Potential This compound This compound DHPS_Inhibition DHPS Inhibition This compound->DHPS_Inhibition CYP2C9_Inhibition CYP2C9 Inhibition This compound->CYP2C9_Inhibition Folate_Depletion Bacterial Folate Depletion DHPS_Inhibition->Folate_Depletion Bacteriostasis Bacteriostasis Folate_Depletion->Bacteriostasis Decreased_Metabolism Decreased Metabolism of Co-administered Drugs CYP2C9_Inhibition->Decreased_Metabolism Increased_Exposure Increased Systemic Exposure of Co-administered Drugs Decreased_Metabolism->Increased_Exposure

Caption: The logical relationship illustrating the dual mechanism of action of this compound and its consequences.

Conclusion

This compound exemplifies the successful application of medicinal chemistry principles in the development of effective antimicrobial agents. Its discovery, rooted in the systematic modification of the sulfonamide scaffold, led to a potent inhibitor of bacterial folate synthesis. Furthermore, its highly selective inhibition of the human drug-metabolizing enzyme CYP2C9 has established it as an invaluable tool in pharmacokinetic and drug interaction research. This technical guide has provided a comprehensive overview of the key data and experimental methodologies that have defined our understanding of this compound, offering a valuable resource for researchers and professionals in the field of drug development. The continued study of such molecules provides insights that can guide the discovery of future therapeutic agents.

References

The Inhibitory Precision of Sulfaphenazole: An Early Look at a Potent CYP2C9 Blocker

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of early research into the inhibitory effects of sulfaphenazole, a sulfonamide antibiotic that has become a cornerstone tool for studying cytochrome P450 2C9 (CYP2C9) activity. The following sections delve into the quantitative measures of its inhibitory action, the experimental methods used to determine them, and the molecular mechanisms that underpin its potent and selective effects. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolism.

Quantitative Analysis of this compound's Inhibitory Effects

Early investigations consistently demonstrated this compound's potent and selective inhibition of CYP2C9. The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) from various studies are summarized below. These values highlight the compound's high affinity for CYP2C9 compared to other cytochrome P450 isoenzymes.

EnzymeSubstrateInhibition ParameterValue (µM)Study SystemReference
CYP2C9TolbutamideIC500.8Human Liver Microsomes[1]
CYP2C9(S)-warfarinKi0.3 ± 0.1Yeast expressing human P450s[2]
CYP2C8(S)-warfarinKi63Yeast expressing human P450s[2]
CYP2C18(S)-warfarinKi29Yeast expressing human P450s[2]
CYP2C9Luciferin-HIC500.303 - 0.338Human Liver Microsomes[3]
CYP2C9Luciferin-HIC500.152 - 0.196Pooled Human Hepatocytes[3]

It is noteworthy that this compound exhibits significantly weaker inhibition towards other CYP2C subfamily members, such as CYP2C8 and CYP2C18, and has been shown to have no significant inhibitory effect on CYP1A1, 1A2, 2A6, 2B6, 2C19, 2D6, 2E1, 3A, and 4A at concentrations up to 100 µM.[1][2] This selectivity has established this compound as a valuable positive control and a specific chemical probe for identifying the contribution of CYP2C9 to drug metabolism pathways.[4][5]

Elucidating the Mechanism: Experimental Protocols

The characterization of this compound's inhibitory properties has relied on a variety of in vitro experimental systems. Below are detailed methodologies representative of the early studies.

Inhibition Assays in Human Liver Microsomes (HLM)

This protocol is a standard method for assessing the inhibitory potential of a compound on specific P450 enzymes.

  • Preparation of Microsomes: Human liver microsomes are prepared from donor livers and stored at -80°C. The protein concentration is determined using a standard assay (e.g., Bradford assay).

  • Incubation Mixture: A typical incubation mixture in a final volume of 500 µL contains:

    • Human hepatic microsomes (0.05 mg/mL protein)

    • Potassium phosphate buffer (100 mM, pH 7.4)

    • A specific CYP2C9 substrate (e.g., Tolbutamide at 100 µM or Diclofenac at varying concentrations).[1][6]

    • Varying concentrations of this compound (or a vehicle control).

  • Initiation of Reaction: The reaction is initiated by the addition of an NADPH-generating system (1 mM NADPH).[6]

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).[6]

  • Termination and Analysis: The reaction is quenched, and the formation of the metabolite (e.g., 4'-hydroxydiclofenac) is quantified using high-performance liquid chromatography-mass spectrometry (LC-MS/MS).[6]

  • Data Analysis: The rate of metabolite formation is measured, and IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) can be determined through graphical analysis of inhibition data at multiple substrate and inhibitor concentrations (e.g., Dixon or Lineweaver-Burk plots).

Studies with Recombinant P450 Enzymes

To pinpoint the specific interaction with CYP2C9, early studies utilized systems with heterologously expressed human P450 enzymes.

  • Expression System: Human CYP2C9, along with other P450s like CYP1A, 3A, and other 2C subfamily members, are expressed in yeast.[2]

  • Microsome Preparation: Microsomes are prepared from the yeast cultures expressing the specific human P450 enzyme.

  • Inhibition and Activity Assays: The inhibitory effects of this compound on the catalytic activity of each expressed P450 are measured using specific substrates for each enzyme.[2]

  • Difference Visible Spectroscopy: To study the direct interaction, difference visible spectroscopy is performed. The addition of this compound to microsomes containing CYP2C9 results in a characteristic peak at 429 nm, indicative of the formation of a P450 Fe(III)-nitrogenous ligand complex.[2] The dissociation constant (Ks) for this interaction can be determined from these spectral changes.[2]

Visualizing the Molecular Interactions and Experimental Design

Mechanism of Competitive Inhibition

This compound acts as a competitive inhibitor of CYP2C9.[2][7] This means it directly competes with the substrate for binding to the active site of the enzyme. A model for this interaction proposes three key points of contact:

  • Nitrogen Atom Binding: A nitrogen atom in the pyrazole ring of this compound coordinates with the heme iron of the cytochrome P450 enzyme.[2]

  • Ionic Interaction: The anionic sulfonamide group (SO2N-) forms an ionic bond with a cationic residue in the CYP2C9 active site.[2]

  • Hydrophobic Interaction: The N-phenyl group of this compound interacts with a hydrophobic region within the active site.[2]

These combined interactions are responsible for the high affinity and specificity of this compound for CYP2C9.[2]

cluster_0 CYP2C9 Active Site cluster_1 Inhibition Enzyme CYP2C9 Product Metabolite Enzyme->Product Metabolism Substrate Substrate (e.g., Tolbutamide) Substrate->Enzyme Binds to Active Site Inhibitor This compound Inhibitor->Enzyme Competitively Binds to Active Site cluster_workflow IC50 Determination Workflow start Prepare Reagents: - Human Liver Microsomes - CYP2C9 Substrate - this compound dilutions - NADPH incubation Incubate at 37°C: Microsomes + Substrate + this compound start->incubation reaction_start Initiate Reaction: Add NADPH incubation->reaction_start reaction_stop Quench Reaction reaction_start->reaction_stop Fixed Time analysis Analyze Metabolite Formation (LC-MS/MS) reaction_stop->analysis data_analysis Calculate % Inhibition vs. [this compound] analysis->data_analysis ic50 Determine IC50 Value data_analysis->ic50

References

In-Depth Technical Guide to the Pharmacological Profile of Sulfaphenazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfaphenazole is a sulfonamide compound originally developed as an antibacterial agent.[1] While its antimicrobial properties are rooted in the inhibition of bacterial folate synthesis, its contemporary significance in pharmacology and drug development lies in its potent and highly selective inhibitory action on the human cytochrome P450 enzyme, CYP2C9.[2][3] This characteristic makes it an invaluable tool in in-vitro drug metabolism studies for reaction phenotyping and a critical consideration in clinical pharmacology due to its high potential for drug-drug interactions (DDIs). This guide provides a comprehensive technical overview of the pharmacological profile of this compound, including its dual mechanisms of action, detailed pharmacokinetic and pharmacodynamic properties, and established experimental protocols for its study.

Mechanisms of Action

This compound exhibits two distinct mechanisms of action targeting different biological entities.

Inhibition of Human Cytochrome P450 2C9 (CYP2C9)

The primary pharmacological relevance of this compound in human medicine is its role as a potent and selective competitive inhibitor of CYP2C9.[4] CYP2C9 is a crucial enzyme in the metabolism of numerous clinically important drugs.[5] By inhibiting this enzyme, this compound can significantly alter the pharmacokinetics of co-administered drugs that are CYP2C9 substrates, leading to potential toxicity or reduced efficacy.[6]

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cluster_0 CYP2C9 Catalytic Cycle cluster_1 Inhibition by this compound CYP2C9 CYP2C9 (Fe3+) Complex1 CYP2C9-Substrate Complex (Fe3+) CYP2C9->Complex1 Substrate CYP2C9 Substrate (e.g., Warfarin, Tolbutamide) Substrate->CYP2C9 Complex2 CYP2C9-Substrate Complex (Fe2+) Complex1->Complex2 e- Reduction1 NADPH-P450 Reductase Reduction1->Complex1 Complex3 Oxyferrous Complex Complex2->Complex3 Oxygen O2 Oxygen->Complex2 Complex4 Peroxyferric Complex Complex3->Complex4 e- Reduction2 NADPH-P450 Reductase or Cytochrome b5 Reduction2->Complex3 Complex5 Hydroperoxyferric Complex Complex4->Complex5 Proton1 H+ Proton1->Complex4 Water H2O Complex5->Water Complex6 Compound I (Fe4+=O) Complex5->Complex6 Proton2 H+ Proton2->Complex5 Complex6->CYP2C9 Product Metabolized Substrate (Hydroxylated Product) Complex6->Product This compound This compound This compound->CYP2C9 Inhibition Competitive Inhibition Blocks Substrate Binding

Figure 1: CYP2C9 Catalytic Cycle and Competitive Inhibition by this compound.
Inhibition of Bacterial Dihydropteroate Synthetase (DHPS)

As a sulfonamide antibiotic, this compound's antibacterial effect stems from its structural analogy to para-aminobenzoic acid (PABA).[6][7] This allows it to act as a competitive inhibitor of dihydropteroate synthetase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[6][8] Since mammals obtain folate from their diet and do not possess DHPS, this mechanism provides selective toxicity against susceptible microorganisms.[8]

dot

cluster_0 Bacterial Folate Synthesis Pathway cluster_1 Inhibition by this compound PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate DHFR Dihydrofolate Reductase (DHFR) Dihydropteroate->DHFR Glutamate Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate Purines Purines, Thymidine, Amino Acids Tetrahydrofolate->Purines One-Carbon Metabolism This compound This compound This compound->DHPS Inhibition Competitive Inhibition

Figure 2: Inhibition of Bacterial Dihydropteroate Synthetase by this compound.

Pharmacodynamics: Enzyme Inhibition Profile

The selectivity of this compound for CYP2C9 over other CYP450 isoforms is a key aspect of its pharmacodynamic profile. This selectivity has been quantified through the determination of the inhibition constant (Ki).

Table 1: this compound Inhibition of Human CYP450 Isoforms

CYP450 Isoform Inhibition Constant (Ki) Reference(s)
CYP2C9 0.3 µM [9][10]
CYP2C8 63 µM [9][10]
CYP2C18 29 µM [9][10]
CYP1A1 No activity [9][10]
CYP1A2 No activity [9][10]
CYP3A4 No activity [9][10]

| CYP2C19 | No activity |[9][10] |

Data presented as mean values from in-vitro studies.

Pharmacokinetics

Comprehensive human pharmacokinetic data for this compound is limited in publicly available literature. The following table summarizes available parameters, primarily from a study in sheep which indicated complete oral absorption, and a human study on its metabolism.

Table 2: Pharmacokinetic Parameters of this compound

Parameter Value Species Reference(s)
Absorption
Oral Bioavailability Assumed to be high (complete absorption judged from AUC) Sheep [8][11]
Distribution
Apparent Volume of Distribution 0.273 L/kg Sheep [8][11]
Protein Binding 93-96% (concentration-dependent) Sheep [8][11]
Metabolism
Primary Pathway Hepatic. N2-glucuronidation and N4-acetylation. Human [2][6]
Elimination
Elimination Half-life (t½) ~5.6 hours (IV), ~7.1 hours (oral) Sheep [8][11]
Total Body Clearance 34.1 mL/kg/h Sheep [8][11]

| Route of Excretion | Primarily renal as metabolites. After a 439 mg oral dose, 0% is excreted unchanged. N2-glucuronide is the major metabolite (49-85%). | Human |[2][6] |

Drug-Drug Interactions

Given its potent inhibition of CYP2C9, this compound has a high potential for clinically significant drug-drug interactions. It can increase the plasma concentrations of co-administered drugs that are substrates of CYP2C9, potentially leading to adverse effects.

Table 3: Examples of Drugs Interacting with this compound via CYP2C9 Inhibition

Drug Class Examples Potential Clinical Outcome Reference(s)
Anticoagulants S-warfarin, Acenocoumarol Increased anticoagulant effect, risk of bleeding [6]
Antidiabetic Agents Tolbutamide, Glipizide Increased hypoglycemic effect [5][12]
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) Diclofenac, Celecoxib Increased exposure and risk of adverse effects [6]
Angiotensin II Receptor Blockers Losartan Decreased conversion to active metabolite, reduced efficacy [6]

| Anticonvulsants | Phenytoin | Increased plasma levels and potential toxicity |[6] |

Signaling Pathway Modulation

Beyond its direct enzyme inhibition, this compound has been shown to affect cellular signaling, specifically the endothelium-derived hyperpolarizing factor (EDHF) pathway in the vasculature. In conditions of impaired nitric oxide (NO) availability, a "this compound-sensitive pathway," attributed to CYP2C9, can act as a compensatory mechanism to maintain endothelium-dependent vasodilation.

dot

cluster_0 Endothelium-Dependent Vasodilation cluster_1 Compensatory EDHF Pathway (Impaired NO) cluster_2 Inhibition Acetylcholine Acetylcholine EndothelialCell Endothelial Cell Acetylcholine->EndothelialCell NO_Synthase eNOS EndothelialCell->NO_Synthase ↑ Ca2+ CYP2C9_path CYP2C9 EndothelialCell->CYP2C9_path ↑ Ca2+ NO Nitric Oxide (NO) NO_Synthase->NO L-Arginine -> L-Citrulline sGC sGC Activation NO->sGC Diffusion to Smooth Muscle Cell cGMP ↑ cGMP sGC->cGMP Vasodilation1 Vasodilation cGMP->Vasodilation1 EDHF EDHF (Epoxyeicosatrienoic acids) CYP2C9_path->EDHF Arachidonic Acid Hyperpolarization Hyperpolarization (K+ channel opening) EDHF->Hyperpolarization Diffusion to Smooth Muscle Cell Vasodilation2 Vasodilation Hyperpolarization->Vasodilation2 This compound This compound This compound->CYP2C9_path

Figure 3: Role of CYP2C9 in the EDHF pathway and its inhibition by this compound.

Experimental Protocols

Protocol for Determination of CYP2C9 Inhibition (Ki)

This protocol outlines the determination of the inhibition constant (Ki) for a competitive inhibitor like this compound, based on FDA guidance and common laboratory practices.

Objective: To determine the Ki and the mode of inhibition of this compound on CYP2C9 activity.

Materials:

  • Human Liver Microsomes (HLM) or recombinant human CYP2C9.

  • CYP2C9 probe substrate (e.g., Diclofenac, Tolbutamide).

  • This compound.

  • NADPH regenerating system.

  • Phosphate buffer (pH 7.4).

  • LC-MS/MS system for metabolite quantification.

Workflow: dot

Prep Prepare Reagents: - HLM/rhCYP2C9 - Substrate dilutions (e.g., 0.5x to 5x Km) - this compound dilutions (e.g., 0.5x to 5x Ki) Incubation Incubation Matrix Setup: - Multiple substrate concentrations vs.  multiple inhibitor concentrations Prep->Incubation Preincubation Pre-incubation (5 min, 37°C): - Microsomes, buffer, inhibitor, substrate Incubation->Preincubation Initiation Initiate Reaction: - Add NADPH regenerating system Preincubation->Initiation Reaction Reaction Incubation: - Short duration (e.g., 5-10 min) at 37°C  (ensure linear phase) Initiation->Reaction Termination Terminate Reaction: - Add cold acetonitrile or methanol Reaction->Termination Analysis Analysis: - Centrifuge to pellet protein - Analyze supernatant by LC-MS/MS for  metabolite formation Termination->Analysis Data Data Processing: - Calculate reaction velocities Analysis->Data Modeling Kinetic Modeling: - Plot data (e.g., Lineweaver-Burk, Dixon) - Use non-linear regression to fit to  competitive inhibition model Data->Modeling Result Determine Ki and confirm competitive inhibition Modeling->Result

Figure 4: Experimental workflow for determining the Ki of a CYP2C9 inhibitor.

Procedure:

  • Reagent Preparation: Prepare stock solutions of the CYP2C9 substrate and this compound in a suitable solvent (e.g., DMSO). Create a matrix of dilutions for both the substrate (typically ranging from 0.5x to 5x its Km value) and this compound (ranging from concentrations expected to produce 20% to 80% inhibition).

  • Incubation: In a 96-well plate, combine the buffer, HLM (e.g., 0.1-0.5 mg/mL), and the various concentrations of this compound and substrate.

  • Pre-incubation: Pre-incubate the plate at 37°C for approximately 5 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Reaction: Incubate at 37°C for a predetermined time that ensures the reaction is in the linear range (typically 5-15 minutes).

  • Termination: Stop the reaction by adding a cold organic solvent like acetonitrile, which also precipitates the protein.

  • Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of the substrate's metabolite.

  • Data Analysis: Calculate the reaction velocities for each condition. To determine the mode of inhibition and calculate Ki, fit the velocity data versus substrate and inhibitor concentrations to competitive, non-competitive, and mixed-inhibition models using non-linear regression software. A superior fit to the competitive inhibition model confirms the mechanism. Alternatively, graphical methods like Lineweaver-Burk or Dixon plots can be used for visualization.

Protocol for Dihydropteroate Synthetase (DHPS) Inhibition Assay

This protocol describes a spectrophotometric method to measure the inhibition of bacterial DHPS.

Objective: To determine the inhibitory activity of this compound against bacterial DHPS.

Materials:

  • Purified bacterial DHPS enzyme.

  • p-Aminobenzoic acid (PABA).

  • 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).

  • Dihydrofolate reductase (DHFR) (as a coupling enzyme).

  • NADPH.

  • Buffer (e.g., Tris-HCl with MgCl2).

  • Spectrophotometer capable of reading at 340 nm.

Procedure:

  • Assay Principle: This is a coupled enzyme assay. DHPS produces dihydropteroate, which is then reduced by an excess of DHFR, consuming NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm and is proportional to the DHPS activity.

  • Reaction Mixture: Prepare a reaction mixture containing buffer, NADPH, excess DHFR, PABA, and various concentrations of this compound.

  • Pre-incubation: Pre-incubate the mixture at the desired temperature (e.g., 37°C).

  • Reaction Initiation: Initiate the reaction by adding the DHPS enzyme.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm over time in a spectrophotometer.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot. Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Further kinetic studies, similar to the CYP inhibition protocol, can be performed to determine the Ki value.

Conclusion

This compound possesses a multifaceted pharmacological profile. While its historical use as an antibacterial agent is based on the inhibition of bacterial folate synthesis, its profound and selective inhibition of human CYP2C9 defines its modern pharmacological and toxicological relevance. This selectivity makes it an indispensable research tool for in-vitro drug metabolism studies. However, it also confers a high risk of drug-drug interactions, necessitating careful consideration during drug development and clinical practice. The experimental protocols and data presented in this guide offer a technical foundation for professionals engaged in the study and management of drug metabolism and safety.

References

Sulfaphenazole's Role in Drug Metabolism Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of sulfaphenazole's critical role as a selective inhibitor of Cytochrome P450 2C9 (CYP2C9), an enzyme of major importance in human drug metabolism. Its high potency and specificity make it an indispensable tool for in vitro and in vivo drug-drug interaction (DDI) studies, aiding in the characterization of metabolic pathways for new chemical entities.

Introduction to CYP2C9 and the Significance of this compound

The Cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including an estimated 70-80% of drugs in clinical use. Within this family, CYP2C9 is one of the most abundant isoforms in the human liver, responsible for metabolizing approximately 15% of all drugs that undergo Phase I biotransformation.[1][2][3][4] Substrates of CYP2C9 are often weak acids and include drugs with narrow therapeutic indices, such as the anticoagulant S-warfarin and the anticonvulsant phenytoin.[5] Given its significant role, understanding a new drug candidate's potential to be a substrate or inhibitor of CYP2C9 is a critical step in drug development, as mandated by regulatory agencies like the U.S. Food and Drug Administration (FDA).[6][7][8]

This compound has been identified as a potent and highly selective competitive inhibitor of CYP2C9.[1][2][3][9] This specificity makes it an invaluable chemical probe for isolating and studying the function of CYP2C9 without the confounding influence of other CYP isoforms.[1][2] It is widely used as a positive control inhibitor in in vitro assays and as a perpetrator drug in clinical DDI studies to quantify the contribution of CYP2C9 to a drug's metabolic clearance.[5][10]

Mechanism of Action: Selective Inhibition of CYP2C9

This compound exerts its effect by binding to the active site of the CYP2C9 enzyme with high affinity, thereby preventing substrate molecules from accessing the catalytic site.[1] This interaction is a classic example of competitive inhibition.[9] The selectivity of this compound for CYP2C9 over other CYP2C family members (CYP2C8, CYP2C18, CYP2C19) and other CYP families is attributed to specific interactions with key amino acid residues within the enzyme's active site, such as Phe114 and Phe476, which are crucial for substrate recognition.[1][11] While it is a potent inhibitor of CYP2C9, it is only a weak inhibitor of other isoforms like CYP2C18, CYP2C19, and CYP2C8.[12]

The following diagram illustrates the metabolic pathway of a typical CYP2C9 substrate and the inhibitory action of this compound.

G sub CYP2C9 Substrate (e.g., Warfarin, Tolbutamide) cyp2c9 CYP2C9 Enzyme sub->cyp2c9 Metabolism met Oxidized Metabolite (e.g., Hydroxytolbutamide) cyp2c9->met elim Elimination met->elim spz This compound spz->cyp2c9 Competitive Inhibition

Caption: CYP2C9 metabolic pathway and its inhibition by this compound.

Data Presentation: Inhibition Constants and Pharmacokinetic Interactions

The potency of this compound as a CYP2C9 inhibitor is quantified by its IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) and Ki (inhibition constant) values. These values can vary depending on the specific substrate and experimental system used.

Table 1: In Vitro Inhibition of CYP2C9 by this compound

Probe Substrate Experimental System IC50 (µM) Ki (µM) Reference(s)
Tolbutamide Human Liver Microsomes (HLM) 0.17 - 1.5 0.1 - 0.7 [5][12][13][14]
Phenytoin Human Liver Microsomes (HLM) 0.49 - [14]
(S)-Warfarin Human Liver Microsomes (HLM) - ~0.1 - 0.2 [5]
Diclofenac Human Liver Microsomes (HLM) ~0.3 - [15]

| Flurbiprofen | Human Liver Microsomes (HLM) | 0.46 | - |[14] |

Note: Values are approximate and represent a range from multiple studies.

In vivo, the co-administration of this compound with a CYP2C9 substrate leads to a significant increase in the substrate's plasma concentration and exposure, as measured by the Area Under the Curve (AUC).

Table 2: In Vivo Drug-Drug Interactions with this compound

CYP2C9 Substrate Study Population Effect of this compound Co-administration Reference(s)
Tolbutamide Humans ~5.3 to 6.2-fold increase in AUC [16][17]
Phenytoin Humans 237% increase in half-life; 67% decrease in metabolic clearance [18]

| Tolbutamide | Humans | Almost total abolition of metabolic clearance |[5] |

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reliable and reproducible data in drug metabolism studies.

This protocol outlines a typical procedure for determining the IC50 value of a test compound using this compound as a positive control.

Objective: To determine the concentration-dependent inhibition of CYP2C9-mediated metabolism of a probe substrate (e.g., diclofenac) in human liver microsomes.

Materials:

  • Human Liver Microsomes (HLMs)

  • This compound (as positive control)

  • Diclofenac (CYP2C9 probe substrate)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)

  • Potassium Phosphate Buffer (pH 7.4)

  • Acetonitrile (for quenching reaction)

  • Internal Standard (for analytical quantification)

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system

Methodology:

  • Preparation: Prepare stock solutions of this compound, diclofenac, and internal standard in an appropriate solvent (e.g., DMSO, methanol).

  • Incubation Mixture: In a 96-well plate, add phosphate buffer, HLM protein (e.g., 0.2 mg/mL), and varying concentrations of this compound. A vehicle control (no inhibitor) is also included.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzymes.

  • Initiation: Initiate the metabolic reaction by adding the probe substrate (diclofenac, e.g., at a concentration near its Km) and the NADPH regenerating system.

  • Incubation: Incubate at 37°C for a specific time (e.g., 10-15 minutes), ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding a quenching solution, typically cold acetonitrile containing the internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the formation of the metabolite (4'-hydroxydiclofenac).

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

The workflow for this assay can be visualized as follows:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (HLMs, Buffer, SPZ, Substrate, NADPH) add_reagents Combine HLM, Buffer, & this compound prep_reagents->add_reagents pre_incubate Pre-incubate (37°C) add_reagents->pre_incubate initiate Initiate with Substrate + NADPH pre_incubate->initiate incubate Incubate (37°C) initiate->incubate terminate Terminate (Cold Acetonitrile + IS) incubate->terminate centrifuge Centrifuge terminate->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze calc Calculate % Inhibition & Determine IC50 analyze->calc

Caption: Experimental workflow for an in vitro CYP2C9 inhibition assay.

This section describes a generalized protocol for a clinical study to evaluate the effect of this compound on a CYP2C9 substrate.

Objective: To assess the impact of CYP2C9 inhibition by this compound on the single-dose pharmacokinetics of a probe drug (e.g., tolbutamide).

Study Design:

  • A two-period, fixed-sequence or crossover design is typically used.

  • Period 1: A single oral dose of the probe drug is administered to healthy volunteers, and serial blood samples are collected over a defined period (e.g., 48-72 hours).

  • Period 2: After a washout period, subjects receive this compound to achieve steady-state concentrations (e.g., multiple doses over several days). The single dose of the probe drug is then co-administered with this compound. Serial blood sampling is repeated.

Methodology:

  • Subject Screening and Enrollment: Recruit healthy volunteers who meet inclusion/exclusion criteria.

  • Drug Administration (Period 1): Administer the probe drug.

  • Pharmacokinetic Sampling (Period 1): Collect blood samples at pre-defined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours post-dose).

  • Washout: Allow a sufficient time for the probe drug to be completely eliminated from the body.

  • Inhibitor Dosing (Period 2): Administer a loading dose followed by maintenance doses of this compound.

  • Co-administration: Administer the probe drug along with the final maintenance dose of this compound.

  • Pharmacokinetic Sampling (Period 2): Repeat the blood sampling schedule.

  • Bioanalysis: Analyze plasma samples for concentrations of the probe drug and its major metabolite using a validated method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key PK parameters (AUC, Cmax, Tmax, t1/2) for the probe drug in the absence and presence of this compound.

  • Statistical Analysis: Determine the geometric mean ratio of AUC and Cmax (with/without inhibitor) to quantify the magnitude of the interaction.

The logical flow for conducting such a study is depicted below.

G start Start Study period1 Period 1: Administer Substrate Alone start->period1 pk1 Collect PK Samples period1->pk1 washout Washout Period pk1->washout period2 Period 2: Administer this compound + Substrate washout->period2 pk2 Collect PK Samples period2->pk2 analysis Bioanalysis & PK Parameter Calculation pk2->analysis report Calculate AUC Ratio & Report Findings analysis->report

Caption: Logical workflow for a clinical drug-drug interaction study.

Conclusion

This compound's high potency and selectivity as a competitive inhibitor of CYP2C9 have established it as a cornerstone tool in drug metabolism and pharmacokinetic research. Its application ranges from fundamental in vitro reaction phenotyping to definitive in vivo drug-drug interaction studies. For scientists and professionals in drug development, a thorough understanding of how to effectively utilize this compound is essential for characterizing the metabolic profiles of new drug candidates, predicting potential clinical drug interactions, and fulfilling regulatory requirements for safety assessment. The methodologies and data presented in this guide underscore its continued importance in advancing pharmaceutical science.

References

A Historical Perspective of Sulfaphenazole in Pharmacology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaphenazole, a sulfonamide antibiotic, holds a unique place in the annals of pharmacology. Initially introduced for its antibacterial properties, its profound and selective inhibitory effect on the cytochrome P450 enzyme CYP2C9 later redefined its scientific legacy. This technical guide provides a comprehensive historical perspective on this compound, detailing its journey from a therapeutic agent to an indispensable tool in drug metabolism research. We will delve into its discovery, early clinical applications, the elucidation of its mechanism of action, and its pivotal role in understanding drug-drug interactions. This document summarizes key quantitative data, outlines experimental protocols for its pharmacological characterization, and provides visual representations of relevant pathways and workflows.

Historical Development and Early Clinical Use

This compound emerged from the era of sulfonamide discovery, a class of drugs that revolutionized the treatment of bacterial infections before the widespread availability of penicillin.[1][2] Marketed by Ciba under the trade name Orisul, it was distinguished as a long-acting sulfonamide.[3][4] Its synthesis involves the reaction of 4-aminobenzenesulfonamide with a substituted pyrazole, a process that has been adapted for the creation of various derivatives for further pharmacological investigation.[5][6][7]

One of the notable early clinical investigations of this compound was a trial in the treatment of leprosy, published in 1961 by S. G. Browne.[3] In this study, patients with lepromatous, borderline, and tuberculoid leprosy were treated with this compound to assess its bactericidal effects against Mycobacterium leprae.[3] While the trial showed marked improvement in some tuberculoid cases, its efficacy in lepromatous leprosy was less pronounced.[3] Beyond leprosy, this compound was indicated for a range of bacterial infections.[8]

Pharmacological Profile

Antibacterial Mechanism of Action

As a sulfonamide, this compound exerts its bacteriostatic effect by acting as a competitive inhibitor of dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[9][10] By mimicking the substrate para-aminobenzoic acid (PABA), this compound prevents the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is vital for nucleotide and amino acid synthesis in bacteria. This disruption of folate metabolism ultimately inhibits bacterial growth and replication.[9]

Inhibition of Cytochrome P450 2C9 (CYP2C9)

The most significant aspect of this compound's pharmacology, particularly from a modern drug development perspective, is its potent and highly selective inhibition of the human cytochrome P450 enzyme CYP2C9.[11][12][13] This discovery transformed this compound from a somewhat dated antibiotic into a critical in vitro and in vivo tool for reaction phenotyping and for studying the metabolism of drugs cleared by CYP2C9.[14]

The inhibitory potency and selectivity of this compound for CYP2C9 have been extensively documented. The following tables summarize key quantitative data from various studies.

Parameter Value Substrate Enzyme Source Reference
Ki 0.3 µMTolbutamideRecombinant CYP2C9[12][15]
IC50 0.303 - 0.338 µMLuciferin-HHuman Liver Microsomes[16]
IC50 < 1 µMNot specifiedRecombinant CYP2C9[5][6]
CYP Isoform Inhibitory Potency (Ki or IC50) Selectivity vs. CYP2C9 Reference
CYP2C9 Ki: 0.3 µM-[12][15]
CYP2C8 Ki: 63 µM~210-fold less potent[12][15]
CYP2C18 Ki: 29 µM~97-fold less potent[12][15]
CYP1A1 No activity>100-fold[12]
CYP1A2 No activity>100-fold[12]
CYP3A4 No activity>100-fold[12]
CYP2C19 No activity>100-fold[12]
Pharmacokinetics and Metabolism

Early pharmacokinetic studies in humans revealed that this compound is extensively metabolized. After oral administration, very little of the drug is excreted unchanged in the urine.[17] The primary routes of metabolism are N2-glucuronidation and N4-acetylation.[17] The extent of N2-glucuronidation can vary depending on an individual's acetylator phenotype.[17]

Parameter Observation Subject Population Reference
Unchanged in Urine 0%Human[17]
N4-acetylthis compound in Urine < 1%Human[17]
N2-glucuronide in Urine (Slow Acetylator) 49.4%Human[17]
N2-glucuronide in Urine (Fast Acetylator) 84.8%Human[17]

Experimental Protocols

Determination of CYP2C9 Inhibition using Tolbutamide Hydroxylation Assay

This protocol outlines a typical in vitro experiment to determine the inhibitory effect of this compound on CYP2C9 activity using the probe substrate tolbutamide.

Objective: To determine the IC50 and/or Ki of this compound for CYP2C9-mediated tolbutamide hydroxylation.

Materials:

  • Human liver microsomes (HLMs) or recombinant human CYP2C9

  • Tolbutamide

  • This compound

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • Internal standard for analytical quantification

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

Procedure:

  • Preparation of Reagents: Prepare stock solutions of tolbutamide, this compound, and the internal standard in an appropriate solvent. Prepare the NADPH regenerating system and potassium phosphate buffer.

  • Incubation: In a microcentrifuge tube or 96-well plate, pre-incubate HLMs or recombinant CYP2C9 with varying concentrations of this compound in potassium phosphate buffer at 37°C for a short period (e.g., 5-10 minutes).

  • Initiation of Reaction: Initiate the metabolic reaction by adding tolbutamide and the NADPH regenerating system to the pre-incubated mixture. The final volume should be kept constant.

  • Incubation Period: Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a quenching solution, such as cold acetonitrile, which also serves to precipitate the proteins.

  • Sample Preparation: Centrifuge the quenched reaction mixture to pellet the precipitated proteins. Transfer the supernatant to a clean tube or well for analysis.

  • Analytical Quantification: Analyze the formation of the metabolite, 4-hydroxytolbutamide, using a validated HPLC method.

  • Data Analysis: Plot the percentage of inhibition of 4-hydroxytolbutamide formation against the logarithm of the this compound concentration. Determine the IC50 value from the resulting dose-response curve. For Ki determination, experiments are performed with multiple substrate and inhibitor concentrations, and the data are fitted to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive inhibition).[18]

Human Pharmacokinetic Study Protocol

This protocol provides a general outline for a clinical study to evaluate the pharmacokinetics of this compound in human subjects.

Objective: To determine the pharmacokinetic profile of this compound and its major metabolites in healthy human volunteers.

Study Design:

  • An open-label, single-dose study.

  • Subjects: A cohort of healthy adult volunteers, with consideration for acetylator phenotype if that is an endpoint.

  • Informed consent is obtained from all subjects.

Procedure:

  • Dosing: Administer a single oral dose of this compound (e.g., 439 mg) to fasting subjects.[17]

  • Sample Collection:

    • Blood Samples: Collect serial blood samples at predefined time points (e.g., pre-dose, and at various intervals post-dose) into tubes containing an appropriate anticoagulant.

    • Urine Samples: Collect total urine in intervals for a specified period post-dose.

  • Sample Processing:

    • Plasma: Separate plasma from blood samples by centrifugation and store frozen until analysis.

    • Urine: Measure the volume of each urine collection interval and store an aliquot frozen until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific analytical method, such as HPLC with UV or mass spectrometric detection, for the simultaneous quantification of this compound and its metabolites (N2-glucuronide and N4-acetylthis compound) in plasma and urine.[17][19][20][21]

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, AUC, elimination half-life (t1/2), and clearance.

    • From the urine data, calculate the cumulative amount of this compound and its metabolites excreted and the renal clearance.

  • Statistical Analysis: Perform appropriate statistical analyses on the pharmacokinetic parameters.

Visualizations

Sulfaphenazole_Antibacterial_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Product THF Tetrahydrofolic Acid DHF->THF ... Nucleotides Nucleotide & Amino Acid Synthesis THF->Nucleotides This compound This compound This compound->DHPS Competitive Inhibition

Caption: Antibacterial mechanism of this compound.

Sulfaphenazole_CYP2C9_Inhibition_Workflow cluster_invitro In Vitro Experiment HLM Human Liver Microsomes or Recombinant CYP2C9 Incubation Incubation at 37°C with NADPH HLM->Incubation This compound This compound (Inhibitor) This compound->Incubation Substrate CYP2C9 Substrate (e.g., Tolbutamide) Substrate->Incubation Metabolite Metabolite Formation (e.g., 4-Hydroxytolbutamide) Incubation->Metabolite Analysis HPLC-MS/MS Analysis Metabolite->Analysis Data IC50 / Ki Determination Analysis->Data

Caption: Workflow for determining CYP2C9 inhibition.

Sulfaphenazole_Metabolism_Pathway This compound This compound N4_Acetylation N4-Acetylation This compound->N4_Acetylation N2_Glucuronidation N2-Glucuronidation This compound->N2_Glucuronidation N4_Acetyl_Metabolite N4-Acetylthis compound N4_Acetylation->N4_Acetyl_Metabolite N2_Glucuronide_Metabolite This compound-N2-glucuronide N2_Glucuronidation->N2_Glucuronide_Metabolite Excretion Urinary Excretion N4_Acetyl_Metabolite->Excretion N2_Glucuronide_Metabolite->Excretion

Caption: Metabolic pathways of this compound.

Conclusion

The history of this compound in pharmacology is a compelling example of the evolving understanding and application of a drug molecule. From its origins as a long-acting sulfonamide antibacterial, its journey has led to its current, and arguably more impactful, role as a highly selective and potent inhibitor of CYP2C9. This transition underscores the importance of continued pharmacological investigation even for older drugs. For researchers, scientists, and drug development professionals, this compound remains a cornerstone tool for elucidating the metabolic pathways of new chemical entities and for predicting and understanding potential drug-drug interactions. The data and protocols outlined in this guide provide a comprehensive resource for the continued application of this compound in advancing pharmacological science.

References

Methodological & Application

Application Notes and Protocols: Sulfaphenazole Stock Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sulfaphenazole is a potent and selective inhibitor of the cytochrome P450 enzyme CYP2C9, with a reported Ki value of 0.3 µM.[1][2][3] It demonstrates high selectivity (at least 100-fold) over other CYP450 isoforms.[1][2][3][4] This specificity makes it an invaluable tool in drug metabolism studies, drug-drug interaction research, and as a probe to elucidate the role of CYP2C9 in various physiological and pathological processes.[5] Accurate and reproducible experimental results hinge on the correct preparation and storage of this compound stock solutions. This document provides a detailed protocol for preparing stable, concentrated stock solutions and offers guidance on appropriate storage to maintain compound integrity.

Data Presentation

Solubility of this compound

This compound is a crystalline solid that is sparingly soluble in aqueous buffers but shows good solubility in organic solvents.[6] For most in vitro applications, a concentrated stock solution is prepared in an organic solvent like Dimethyl Sulfoxide (DMSO) and then diluted to the final working concentration in an aqueous medium. It is crucial to use fresh, high-quality DMSO, as moisture absorption can reduce the solubility of the compound.[4]

SolventReported SolubilitySource(s)
DMSO 50 - 63 mg/mL[1][2][3][4][6]
Ethanol 0.3 - 62 mg/mL (Note: High variability reported)[1][2][3][4][5][6]
Dimethylformamide (DMF) ~50 mg/mL[6]
1:1 DMSO:PBS (pH 7.2) ~0.5 mg/mL[6]
Water / Aqueous Buffer Insoluble / Sparingly Soluble[2][3][4][6]

Note: Sonication may be required to achieve maximum solubility in some solvents.[1]

Storage and Stability of this compound

Proper storage is critical to prevent degradation and ensure the long-term viability of this compound. The solid form is stable for years when stored correctly. Stock solutions in organic solvents are stable for months to years at low temperatures, but aqueous solutions should be prepared fresh.

FormStorage TemperatureStability PeriodSource(s)
Solid Powder -20°C≥ 3-4 years[1][2][4][6]
4°C or 2-8°CRecommended for short-term[5][7]
Stock Solution in Solvent -80°C6 months to 2 years[1][2][7][8]
-20°C1 month to 1 year[7][8]
Aqueous Solution Room Temperature / 4°CNot recommended for more than one day[6]

Key Recommendations:

  • To avoid repeated freeze-thaw cycles, stock solutions should be aliquoted into single-use volumes.[1][4]

  • Store containers tightly sealed, protected from light, and in a well-ventilated area.[7]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

This protocol describes the preparation of a 50 mg/mL (approximately 159 mM) stock solution in DMSO.

Materials:

  • This compound powder (crystalline solid)

  • Anhydrous/fresh Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer and/or sonicator

  • Pipettors and sterile tips

Procedure:

  • Preparation: Bring the this compound vial to room temperature before opening to minimize moisture condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a suitable container. For example, to prepare 1 mL of a 50 mg/mL solution, weigh 50 mg of the powder.

  • Dissolution: Add the appropriate volume of fresh DMSO to the this compound powder.

  • Mixing: Vortex the solution vigorously until the solid is completely dissolved. If necessary, use a brief sonication to aid dissolution.[1] The resulting solution should be clear.

  • Inert Gas (Optional but Recommended): For enhanced stability, the solvent of choice can be purged with an inert gas like nitrogen or argon before being added to the solid.[6]

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, tightly sealed cryovials. Store the aliquots at -80°C for long-term stability (up to 2 years) or at -20°C for shorter-term use (up to 1 year).[8]

Protocol 2: Preparation of an Aqueous Working Solution

This protocol details the dilution of the concentrated DMSO stock solution into an aqueous buffer (e.g., PBS) for immediate use in experiments.

Materials:

  • Concentrated this compound stock solution in DMSO (from Protocol 1)

  • Aqueous buffer of choice (e.g., PBS, pH 7.2)

  • Sterile tubes and pipettes

Procedure:

  • Thawing: Remove one aliquot of the concentrated DMSO stock solution from the freezer and allow it to thaw completely at room temperature.

  • Dilution: For maximum solubility in aqueous buffers, the concentrated DMSO stock should be diluted with the buffer of choice.[6] For example, to prepare a 100 µM working solution from a 50 mg/mL (~159 mM) stock, perform a serial dilution.

  • Mixing: Mix thoroughly by gentle vortexing or inversion. Ensure the final concentration of DMSO in the working solution is low (typically ≤ 0.1%) to avoid solvent effects on the experimental system.

  • Usage: Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions for more than one day.[6]

Visualizations

Workflow_Sulfaphenazole_Stock_Prep start Start: Obtain This compound Powder weigh 1. Weigh Powder on Calibrated Balance start->weigh add_solvent 2. Add Anhydrous DMSO to Powder weigh->add_solvent mix 3. Vortex / Sonicate Until Fully Dissolved add_solvent->mix aliquot 4. Dispense into Single-Use Aliquots mix->aliquot store 5. Store at -20°C or -80°C Protected from Light aliquot->store end_node End: Ready for Use store->end_node

Caption: Workflow for preparing a concentrated this compound stock solution.

Solvent_Selection_Logic start Start: Choose Solvent conc_q High Concentration (>25 mg/mL) Needed? start->conc_q dmso Use DMSO (Solubility: 50-63 mg/mL) conc_q->dmso Yes ethanol_option Consider Ethanol (Lower, variable solubility) conc_q->ethanol_option No aqueous_q Final Application in Aqueous Medium? dmso->aqueous_q ethanol_option->aqueous_q dilute Prepare High-Conc. Stock in DMSO, then Dilute into Aqueous Buffer aqueous_q->dilute Yes end_node Proceed with Experiment aqueous_q->end_node No (Direct Use) dilute->end_node

References

Application Notes & Protocols: Investigating the Influence of Sulfaphenazole on Drug Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing experiments to study the effects of Sulfaphenazole on drug metabolism. The protocols detailed herein are essential for evaluating the potential for drug-drug interactions (DDIs) mediated by the inhibition of Cytochrome P450 enzymes.

Introduction to this compound and CYP2C9 Inhibition

This compound is a sulfonamide antibacterial agent that is also a potent and highly selective inhibitor of the human Cytochrome P450 enzyme CYP2C9.[1][2][3] CYP2C9 is a major enzyme involved in the metabolic clearance of numerous therapeutic agents, and its inhibition can lead to significant DDIs and potential adverse drug reactions.[2][4] Understanding the inhibitory effect of compounds like this compound is crucial during drug discovery and development to predict and mitigate risks associated with co-administering drugs metabolized by CYP2C9.[5][6] These studies typically involve in vitro assays using human liver microsomes (HLMs), recombinant CYP enzymes, or human hepatocytes to determine the extent of inhibition.[7][8][9]

The primary metric for quantifying enzyme inhibition is the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce enzyme activity by 50%.[5][10] For a more in-depth understanding of the mechanism, the inhibition constant (Ki) is determined.[10]

Key Experimental Approaches

Two primary in vitro models are utilized to assess the inhibitory potential of compounds on CYP enzymes:

  • Human Liver Microsomes (HLMs): HLMs are subcellular fractions derived from the endoplasmic reticulum of hepatocytes and contain a high concentration of drug-metabolizing enzymes, particularly CYPs.[7][9] They are a cost-effective and high-throughput model for screening metabolic stability and inhibition.[9][11]

  • Human Hepatocytes: Primary human hepatocytes are considered the "gold standard" for in vitro drug metabolism studies as they contain the full complement of metabolic enzymes, cofactors, and transporters, providing a more physiologically relevant system.[9][12][13] They can be used to study both inhibition and induction of CYP enzymes.[4][8]

Experimental Protocols

Protocol 1: Determination of IC50 of this compound for CYP2C9 in Human Liver Microsomes

This protocol outlines the procedure for determining the IC50 value of this compound for the inhibition of a specific CYP2C9-mediated reaction using pooled human liver microsomes.

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • This compound

  • CYP2C9 Probe Substrate (e.g., Diclofenac, Tolbutamide, S-Warfarin)[14]

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (ACN) or other suitable quenching solvent

  • 96-well microtiter plates

  • LC-MS/MS system for analysis

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final solvent concentration in the incubation should be low (<0.5%) to avoid affecting enzyme activity.[15]

    • Prepare a stock solution of the CYP2C9 probe substrate.

    • Prepare the NADPH regenerating system.

  • Incubation Setup:

    • On a 96-well plate, add the phosphate buffer.

    • Add a serial dilution of this compound to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (solvent only).

    • Add the HLM suspension (final protein concentration typically 0.05–0.2 mg/mL).[10]

    • Add the CYP2C9 probe substrate at a concentration close to its Michaelis-Menten constant (Km).

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow this compound to interact with the enzymes.

  • Initiate Reaction:

    • Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Incubation:

    • Incubate the plate at 37°C for a short, defined period (e.g., 5-10 minutes) to ensure linear metabolite formation.[10]

  • Terminate Reaction:

    • Stop the reaction by adding an equal volume of ice-cold quenching solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based CYP2C9 Inhibition Assay Using Primary Human Hepatocytes

This protocol describes a more physiologically relevant assay using cryopreserved human hepatocytes in suspension.

Materials:

  • Cryopreserved Human Hepatocytes

  • Hepatocyte culture medium

  • This compound

  • CYP2C9 Probe Substrate (e.g., Diclofenac)

  • 96-well plates (collagen-coated if performing an adherent cell assay)

  • LC-MS/MS system

Procedure:

  • Hepatocyte Preparation:

    • Thaw cryopreserved hepatocytes according to the supplier's instructions.

    • Determine cell viability and concentration.

    • Resuspend the hepatocytes in the appropriate medium to the desired cell density.

  • Incubation Setup:

    • Dispense the hepatocyte suspension into the wells of a 96-well plate.[16]

    • Add a serial dilution of this compound to achieve the desired final concentrations. Include a vehicle control.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C in a humidified incubator with 5% CO2 for 10-15 minutes.[16]

  • Initiate Reaction:

    • Add the CYP2C9 probe substrate to each well to start the reaction.[16]

  • Incubation:

    • Incubate the plate for a specified time (e.g., 60 minutes) at 37°C.

  • Sample Collection & Termination:

    • Collect the cell suspension and/or supernatant.

    • Terminate the reaction by adding an ice-cold quenching solvent.

  • Sample Processing & Analysis:

    • Process the samples as described in Protocol 1 (centrifugation, supernatant transfer).

    • Analyze the formation of the metabolite by LC-MS/MS.

  • Data Analysis:

    • Calculate the IC50 value as described in Protocol 1.

Data Presentation

The inhibitory potency of this compound is summarized by its IC50 and Ki values against various CYP2C9 substrates.

Table 1: IC50 Values of this compound for CYP2C9 Inhibition

Probe SubstrateTest SystemIC50 (µM)Reference(s)
TolbutamideHuman Liver Microsomes0.17 - 0.8[17][18]
PhenytoinHuman Liver Microsomes0.49[19]
FlurbiprofenHuman Liver Microsomes0.46[19]
DiclofenacHuman Liver Microsomes0.303 - 0.338[20]
DiclofenacHuman Hepatocytes0.152 - 0.196[20]

Table 2: Ki (Inhibition Constant) Values of this compound for CYP2C9

Probe SubstrateInhibition TypeKi (µM)Reference(s)
TolbutamideCompetitive0.12 - 0.70[21]
General CYP2C9Competitive0.3[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (this compound, Substrate, HLM, Buffer) serial_dilution Create Serial Dilution of this compound prep_reagents->serial_dilution setup_plate Set up 96-well plate (Buffer, HLM, Inhibitor, Substrate) serial_dilution->setup_plate pre_incubate Pre-incubate at 37°C setup_plate->pre_incubate start_reaction Initiate Reaction (Add NADPH) pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Terminate Reaction (Add Quenching Solvent) incubate->stop_reaction centrifuge Centrifuge to Pellet Protein stop_reaction->centrifuge transfer Transfer Supernatant centrifuge->transfer lcms LC-MS/MS Analysis (Quantify Metabolite) transfer->lcms calc_ic50 Calculate IC50 Value lcms->calc_ic50

cyp2c9_inhibition cluster_reaction Normal Metabolic Reaction cluster_inhibition Inhibition by this compound CYP2C9 CYP2C9 Enzyme Metabolite Metabolite CYP2C9->Metabolite Metabolism Substrate Drug (Substrate) Substrate->CYP2C9 Binds to Active Site CYP2C9_inhibited CYP2C9 Enzyme This compound This compound (Inhibitor) Substrate_blocked Drug (Substrate) No_Metabolism No Metabolism

References

Application Note: Quantification of Sulfaphenazole in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust method for the quantification of sulfaphenazole in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation method for sample preparation, ensuring efficiency and high recovery. Chromatographic separation is achieved on a reverse-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This method is highly selective and sensitive, suitable for pharmacokinetic studies and therapeutic drug monitoring in a research setting. All experimental protocols and quantitative data are provided to guide researchers, scientists, and drug development professionals.

Introduction

This compound is a sulfonamide antibiotic that is also a potent and selective inhibitor of the cytochrome P450 enzyme CYP2C9.[1] This inhibitory action makes it a valuable tool in drug metabolism and drug-drug interaction studies. Accurate quantification of this compound in biological matrices, such as plasma, is crucial for pharmacokinetic and pharmacodynamic assessments. LC-MS/MS offers the high sensitivity and selectivity required for bioanalytical assays. This application note provides a comprehensive protocol for the determination of this compound in human plasma.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Sulfamethizole (Internal Standard) analytical standard

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid (≥98%)

  • Human plasma (K2-EDTA)

Standard and Quality Control Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and sulfamethizole (Internal Standard, IS) in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Spiked Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown) in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (sulfamethizole).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and inject onto the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS) Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: 315.1 → 156.1 (Quantifier), 315.1 → 92.0 (Qualifier) Sulfamethizole (IS): 271.0 → 156.0
Collision Energy Optimized for specific instrument
Dwell Time 100 ms

Quantitative Data Summary

The following tables summarize the typical performance characteristics of this LC-MS/MS method for the quantification of this compound in human plasma.

Table 1: Calibration Curve

ParameterValue
Linear Range 1 - 2000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Precision (%CV)Inter-day Accuracy (% Bias)
LLOQ 1≤ 15%± 15%≤ 15%± 15%
Low 3≤ 10%± 10%≤ 10%± 10%
Mid 100≤ 10%± 10%≤ 10%± 10%
High 1500≤ 10%± 10%≤ 10%± 10%

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
This compound > 85%< 15%
Sulfamethizole (IS) > 85%< 15%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma 100 µL Plasma Sample add_is_ppt Add 300 µL Acetonitrile with Internal Standard plasma->add_is_ppt vortex1 Vortex (1 min) add_is_ppt->vortex1 centrifuge Centrifuge (14,000 x g, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject Inject 5 µL reconstitute->inject lc_separation C18 Reverse-Phase Separation inject->lc_separation ms_detection ESI+ MRM Detection lc_separation->ms_detection quantification Quantification using Calibration Curve ms_detection->quantification

Caption: Experimental workflow for this compound quantification.

Signaling Pathway: CYP2C9 Inhibition

cyp2c9_inhibition cluster_reaction Metabolic Reaction CYP2C9 {CYP2C9 Enzyme | Active Site} Metabolite Metabolite CYP2C9->Metabolite Metabolizes Substrate CYP2C9 Substrate (e.g., Warfarin, Tolbutamide) Substrate->CYP2C9 Binds to Active Site This compound This compound (Competitive Inhibitor) This compound->CYP2C9 Competitively Binds to Active Site

Caption: Competitive inhibition of CYP2C9 by this compound.

Discussion

The presented LC-MS/MS method for the quantification of this compound in human plasma is sensitive, specific, and reliable. The protein precipitation sample preparation is simple and rapid, making it suitable for high-throughput analysis. The chromatographic conditions provide good separation of this compound from endogenous plasma components, and the MS/MS detection in MRM mode ensures high selectivity and sensitivity. The use of a structurally similar internal standard, sulfamethizole, compensates for any variability in sample preparation and instrument response, leading to accurate and precise quantification. The validation data demonstrates that the method meets the typical requirements for bioanalytical assays. This method can be readily implemented in research laboratories for pharmacokinetic and drug-drug interaction studies involving this compound.

References

Application Notes and Protocols: Dosing Recommendations for Sulfaphenazole in Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed recommendations and protocols for the use of sulfaphenazole in drug-drug interaction (DDI) studies. This compound is a potent and selective inhibitor of the cytochrome P450 2C9 (CYP2C9) enzyme, making it an invaluable tool for in vitro and clinical investigations to determine the contribution of CYP2C9 to the metabolism of investigational drugs.[1][2] Adherence to standardized protocols is crucial for generating reliable and reproducible data for regulatory submissions and for understanding the clinical relevance of CYP2C9-mediated drug interactions.

Introduction to this compound as a CYP2C9 Inhibitor

This compound is a sulfonamide antibiotic that acts as a competitive inhibitor of CYP2C9.[1][2] Its high selectivity for CYP2C9 over other CYP isoforms makes it a preferred chemical inhibitor for reaction phenotyping studies.[3] Understanding the potential for a new drug candidate to be metabolized by CYP2C9 is a critical step in drug development, as this enzyme is responsible for the metabolism of many clinically important drugs with narrow therapeutic indices, such as warfarin and phenytoin. Co-administration of a CYP2C9 substrate with an inhibitor like this compound can lead to increased plasma concentrations of the substrate, potentially resulting in adverse effects. Therefore, conducting DDI studies with this compound is a key component of a comprehensive assessment of a new drug's safety profile.

Quantitative Data Summary

The following tables summarize quantitative data from in vitro and clinical DDI studies involving this compound.

Table 1: In Vitro Inhibition of CYP2C9 by this compound
Probe SubstrateSystemIC50 (µM)Ki (µM)Inhibition Type
TolbutamideHuman Liver Microsomes0.80.12-0.70Competitive
FlurbiprofenHuman Liver Microsomes---
PhenytoinHuman Liver Microsomes0.49--
DiclofenacHuman Liver Microsomes---
Luciferin-HHuman Liver Microsomes0.303 – 0.338--
Luciferin-HPooled Human Hepatocytes0.152 – 0.196--

IC50: Half maximal inhibitory concentration; Ki: Inhibition constant. Data compiled from multiple sources.[3][4][5][6][7]

Table 2: Clinical Pharmacokinetic Drug-Drug Interactions with this compound
Substrate Drug (Dose)This compound DoseParameterWithout this compound (Mean ± SD)With this compound (Mean ± SD)Fold Change
Tolbutamide (500 mg single dose)500 mg every 12 hoursPlasma Clearance (ml/min/kg)0.196 ± 0.0260.039 ± 0.009⬇️ 5.0
Half-life (hours)7.28 ± 0.8938.76 ± 13.30⬆️ 5.3
Tolbutamide (single dose)2000 mg every 12 hoursAUC Ratio--⬆️ 5.3-6.2

AUC: Area under the concentration-time curve. Data represents examples from clinical studies.[8][9][10][11]

Experimental Protocols

In Vitro CYP2C9 Inhibition Assay Protocol

This protocol describes a typical experiment to determine the inhibitory potential of a compound on CYP2C9 activity using human liver microsomes (HLM) and this compound as a positive control inhibitor.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • CYP2C9 Probe Substrate (e.g., Tolbutamide, Diclofenac, Flurbiprofen)

  • This compound (positive control inhibitor)

  • Test compound

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the probe substrate, this compound, and the test compound in a suitable solvent (e.g., methanol, DMSO).

    • Prepare the NADPH regenerating system in buffer.

    • Dilute the HLM to the desired concentration (e.g., 0.2 mg/mL) in potassium phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, pre-incubate the HLM, probe substrate, and either this compound (at various concentrations to generate an IC50 curve, typically ranging from 0.05 µM to 500 µM), the test compound, or vehicle control (solvent only) for a short period (e.g., 5-10 minutes) at 37°C.[12]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate for a specific time (e.g., 10-60 minutes) at 37°C. The incubation time should be optimized to ensure linear metabolite formation.

  • Reaction Termination:

    • Stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

  • Sample Processing:

    • Centrifuge the samples to pellet the protein.

    • Transfer the supernatant for analysis.

  • Analysis:

    • Analyze the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the rate of metabolite formation in the presence and absence of the inhibitor.

    • Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Stock Solutions (Substrate, Inhibitor, Test Compound) Pre-incubation Pre-incubate HLM, Substrate, and Inhibitor/Vehicle at 37°C Reagents->Pre-incubation Microsomes Prepare HLM Suspension Microsomes->Pre-incubation NADPH Prepare NADPH Regenerating System Initiation Initiate Reaction with NADPH NADPH->Initiation Pre-incubation->Initiation Incubate Incubate at 37°C Initiation->Incubate Termination Terminate Reaction (e.g., cold acetonitrile) Incubate->Termination Processing Centrifuge and Collect Supernatant Termination->Processing LCMS LC-MS/MS Analysis Processing->LCMS Data Calculate % Inhibition and IC50 LCMS->Data

Caption: In Vitro CYP2C9 Inhibition Assay Workflow.

Clinical DDI Study Protocol with this compound

This protocol outlines a typical two-period, fixed-sequence clinical study to evaluate the effect of this compound on the pharmacokinetics of a CYP2C9 substrate drug.

Study Design:

  • Design: Open-label, single-center, two-period, fixed-sequence study.

  • Participants: Healthy adult male and female volunteers.

  • Inclusion Criteria:

    • Age 18-55 years.

    • Body Mass Index (BMI) within a healthy range.

    • Normal findings on physical examination, electrocardiogram (ECG), and clinical laboratory tests.

    • Willingness to use contraception.

  • Exclusion Criteria:

    • History of significant medical conditions.

    • Use of any prescription or over-the-counter medications within a specified period before the study.

    • Known allergy to sulfonamides or the substrate drug.

    • CYP2C9 poor metabolizer genotype (if screened).

Procedure:

  • Period 1 (Reference):

    • Subjects receive a single oral dose of the CYP2C9 substrate drug in the morning after an overnight fast.

    • Serial blood samples are collected for pharmacokinetic analysis at pre-defined time points (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

    • A washout period of sufficient duration (at least 5 half-lives of the substrate drug) follows.

  • Period 2 (Treatment):

    • Subjects receive multiple doses of this compound to achieve steady-state concentrations (e.g., 500 mg every 12 hours or 2000 mg every 12 hours for a specified number of days before and after the substrate administration).[8][9]

    • On a designated day during the this compound treatment, subjects receive a single oral dose of the CYP2C9 substrate drug.

    • Serial blood samples for pharmacokinetic analysis of the substrate drug are collected at the same time points as in Period 1.

Pharmacokinetic Analysis:

  • Plasma concentrations of the substrate drug and its major metabolites will be determined using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic parameters, including AUC (Area Under the Curve), Cmax (Maximum Concentration), and t1/2 (half-life), will be calculated for the substrate drug in both periods.

Statistical Analysis:

  • The primary pharmacokinetic parameters (AUC and Cmax) will be log-transformed and analyzed using a mixed-effects model.

  • The geometric mean ratios and 90% confidence intervals for the treatment (with this compound) versus reference (without this compound) periods will be calculated to assess the magnitude of the drug interaction.

G cluster_period1 Period 1: Reference cluster_period2 Period 2: Treatment Substrate_Admin1 Administer Single Dose of CYP2C9 Substrate PK_Sampling1 Pharmacokinetic Blood Sampling Substrate_Admin1->PK_Sampling1 Washout Washout Period PK_Sampling1->Washout Sulfaphenazole_Admin Administer Multiple Doses of this compound Washout->Sulfaphenazole_Admin Substrate_Admin2 Administer Single Dose of CYP2C9 Substrate Sulfaphenazole_Admin->Substrate_Admin2 PK_Sampling2 Pharmacokinetic Blood Sampling Substrate_Admin2->PK_Sampling2 Analysis Pharmacokinetic and Statistical Analysis PK_Sampling2->Analysis

Caption: Clinical DDI Study Workflow.

Mechanism of Interaction

This compound competitively inhibits the binding of CYP2C9 substrates to the active site of the enzyme. This prevents the substrate from being metabolized, leading to an increase in its plasma concentration and a prolonged half-life. The diagram below illustrates this mechanism using a generic CYP2C9 substrate.

G cluster_inhibition Inhibition Pathway Substrate CYP2C9 Substrate (e.g., Warfarin, Phenytoin) CYP2C9 CYP2C9 Enzyme Substrate->CYP2C9 Binds to Active Site Metabolite Inactive Metabolite CYP2C9->Metabolite Metabolism Inhibited_Complex Inhibited CYP2C9 Enzyme This compound This compound (Inhibitor) This compound->CYP2C9 Competitively Binds to Active Site

Caption: Competitive Inhibition of CYP2C9 by this compound.

References

Troubleshooting & Optimization

Troubleshooting unexpected results in Sulfaphenazole inhibition assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results in Sulfaphenazole inhibition assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My calculated IC50 value for this compound is significantly different from the expected literature values.

A1: Discrepancies in IC50 values can arise from several factors. Consider the following:

  • Experimental System: IC50 values can differ between in vitro systems like human liver microsomes (HLM) and primary hepatocytes.[1] Hepatocytes may show less variation in some cases, while HLM might in others.[1] The presence of other cellular components in hepatocytes can influence the effective concentration of the inhibitor.

  • Substrate Concentration: The concentration of the CYP2C9 probe substrate used in the assay is critical. Ensure that the substrate concentration is at or near the Michaelis-Menten constant (Km) for the enzyme. Using substrate concentrations significantly above the Km can lead to an overestimation of the IC50 value.

  • Protein Concentration: High concentrations of microsomal protein can lead to non-specific binding of this compound, reducing its free concentration and resulting in an artificially high IC50 value.[2] It is advisable to maintain a low protein concentration (e.g., 0.1-0.2 mg/mL) to minimize this effect.[2][3]

  • Solvent Effects: The final concentration of organic solvents like DMSO should be kept consistent across all wells and ideally below 0.5% to avoid significant inhibition of CYP activity.[3][4]

  • Incubation Time: Ensure that the reaction is in the linear range with respect to time. Very short or very long incubation times can affect the accuracy of the results. Linearity should be established by running a time-course experiment.[3]

  • Reagent Quality: Verify the purity and concentration of your this compound stock solution. Degradation of the compound or inaccuracies in its concentration will directly impact the results.

Q2: I am observing high variability between replicate wells and between experiments.

A2: High variability can obscure the true inhibitory effect. Here are some potential causes and solutions:

  • Pipetting Accuracy: Inaccurate pipetting, especially of small volumes of inhibitor or enzyme, is a common source of variability. Ensure your pipettes are properly calibrated and use appropriate pipetting techniques.

  • Inconsistent Incubation Conditions: Maintain a consistent temperature (typically 37°C) and incubation time for all samples.[1] Even small variations can lead to significant differences in enzyme activity.

  • Edge Effects in Microplates: The outer wells of a microplate can be susceptible to evaporation, leading to changes in reagent concentrations. To mitigate this, avoid using the outermost wells or fill them with buffer.

  • Reagent Mixing: Ensure thorough mixing of all components in the reaction wells, but avoid vigorous shaking that could denature the enzyme.

  • Inter-day Variation: Some level of inter-day variation is expected.[1] To account for this, always include a positive control inhibitor with a known IC50 value in every assay. This allows for normalization of results between experiments.

Q3: My negative control (vehicle only) is showing significant inhibition.

A3: This indicates a problem with one of the assay components or the experimental setup:

  • Solvent Inhibition: As mentioned, high concentrations of the vehicle (e.g., DMSO) can inhibit CYP2C9 activity.[3] Prepare a vehicle control with the same final solvent concentration as your test wells.

  • Contaminated Reagents: One of your reagents (buffer, substrate, or enzyme preparation) may be contaminated with an inhibitory substance. Test each component individually to identify the source of the contamination.

  • Substrate Inhibition: At very high concentrations, some substrates can exhibit substrate inhibition, leading to a decrease in enzyme activity. Ensure you are using the substrate at a concentration around its Km.

Q4: I am not observing any inhibition, even at high concentrations of this compound.

A4: A complete lack of inhibition can be due to several critical errors:

  • Inactive Inhibitor: Your this compound may have degraded. Prepare a fresh stock solution from a reliable source.

  • Incorrect Enzyme: Ensure you are using the correct cytochrome P450 isoform (CYP2C9). This compound is a selective inhibitor of CYP2C9 and will show little to no activity against other CYPs.[5][6]

  • Missing Cofactor: CYP450 enzymes require NADPH as a cofactor for their activity.[1][3] Ensure that NADPH is added to the reaction mixture at an appropriate concentration (typically around 1 mM).[3]

  • Assay Detection Issues: There might be a problem with your detection method (e.g., fluorescence reader, mass spectrometer). Run a positive control with a known inhibitor to validate your detection system.

Data Presentation

Table 1: Reported IC50 Values for this compound against CYP2C9

Enzyme SourceSubstrateIC50 Range (µM)Reference
Human Liver MicrosomesTolbutamide~0.8[5]
Human Liver MicrosomesDiclofenac0.719 - 1.16[3]
Human Liver MicrosomesLuciferin-H0.303 - 0.338[1]
Pooled Human HepatocytesLuciferin-H0.152 - 0.196[1]
Alginate MicroarraysNot Specified~0.250[4]

Experimental Protocols

Protocol: CYP2C9 Inhibition Assay using Human Liver Microsomes

This protocol provides a general framework. Optimal conditions, particularly substrate and protein concentrations, should be determined empirically.

1. Reagent Preparation:

  • Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.
  • NADPH Stock Solution: Prepare a 10 mM stock solution of NADPH in phosphate buffer.
  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series in DMSO to achieve the desired final concentrations in the assay.
  • CYP2C9 Substrate Stock Solution: Prepare a stock solution of a specific CYP2C9 substrate (e.g., 10 mM Diclofenac in methanol). The final substrate concentration in the assay should be approximately its Km.
  • Human Liver Microsomes (HLM): Thaw HLM on ice and dilute to the desired concentration (e.g., 0.2 mg/mL) in cold phosphate buffer.

2. Assay Procedure (96-well plate format):

  • Add 2 µL of the appropriate this compound dilution (or DMSO for vehicle control) to each well.
  • Add 178 µL of the HLM suspension to each well.
  • Pre-incubate the plate at 37°C for 10 minutes.
  • Initiate the reaction by adding 20 µL of the pre-warmed substrate solution to each well.
  • Incubate at 37°C for the desired time (e.g., 10-20 minutes). The incubation time should be within the linear range of the reaction.
  • Stop the reaction by adding 100 µL of a cold stop solution (e.g., acetonitrile with an internal standard for LC-MS/MS analysis).
  • Centrifuge the plate to pellet the protein.
  • Transfer the supernatant for analysis (e.g., by LC-MS/MS to quantify metabolite formation).

3. Data Analysis:

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
  • Plot the percent inhibition against the logarithm of the this compound concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Sulfaphenazole_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, NADPH, Substrate) add_enzyme Add Enzyme Suspension reagents->add_enzyme inhibitor Prepare this compound Dilution Series add_inhibitor Add Inhibitor/Vehicle to Plate inhibitor->add_inhibitor enzyme Prepare HLM/Hepatocyte Suspension enzyme->add_enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate start_reaction Add Substrate pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detection Quantify Metabolite (e.g., LC-MS/MS) stop_reaction->detection calc_inhibition Calculate % Inhibition detection->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data calc_ic50 Determine IC50 plot_data->calc_ic50

Caption: Workflow for a this compound Inhibition Assay.

CYP2C9_Inhibition_Pathway cluster_pathway CYP2C9 Catalytic Cycle CYP2C9 CYP2C9 (Fe3+) Complex Enzyme-Substrate Complex CYP2C9->Complex Forms Metabolite Hydroxylated Metabolite Substrate CYP2C9 Substrate (e.g., Diclofenac) Substrate->CYP2C9 Binds to Active Site Complex->CYP2C9 Releases Metabolite This compound This compound This compound->CYP2C9 Competitively Inhibits

Caption: Competitive Inhibition of CYP2C9 by this compound.

References

Sulfaphenazole Technical Support Center: Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing sulfaphenazole, understanding its potential for off-target effects is critical for the accurate interpretation of experimental results. This technical support center provides troubleshooting guidance and frequently asked questions to help you minimize these effects in your studies.

Troubleshooting Guide

Issue: Observing unexpected cellular effects that do not align with CYP2C9 inhibition.

Possible Cause: The concentration of this compound being used may be high enough to inhibit other CYP isoforms or elicit non-CYP-mediated effects.

Troubleshooting Steps:

  • Verify this compound Concentration: Cross-reference the concentration used in your experiment with the known inhibitory constants (Ki) and IC50 values for this compound against various CYP isoforms. Aim for a concentration that is potent for CYP2C9 inhibition while remaining well below the values reported for other CYPs.

  • Conduct a Dose-Response Experiment: Perform a concentration-response curve to determine the minimal concentration of this compound required to achieve the desired level of CYP2C9 inhibition in your specific experimental system.

  • Include Negative Controls: Use a vehicle control (e.g., DMSO) and a structurally unrelated CYP2C9 inhibitor, if available, to distinguish between effects specific to this compound and those related to CYP2C9 inhibition.

  • Assess Cell Viability: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to ensure that the observed effects are not due to this compound-induced cell death. At a concentration of 10 μM, this compound has been shown to decrease the number of light-induced apoptotic and necrotic cells by 33% and 44%, respectively[1].

Issue: Inconsistent results when studying drug metabolism in the presence of this compound.

Possible Cause: The metabolic pathway of your drug of interest may involve multiple CYP enzymes, or there could be variability in the expression of CYP2C9 in your experimental model.

Troubleshooting Steps:

  • Characterize the Metabolic Pathway: If not already known, use a panel of selective CYP inhibitors to identify all CYP isoforms involved in the metabolism of your drug of interest.

  • Use a Validated Experimental System: When using cell lines or primary cells, ensure that the expression and activity of CYP2C9 are consistent across batches. For in vivo studies, consider the potential for genetic polymorphisms in CYP2C9 that can affect its activity[2].

  • Employ Positive Controls: Include a known CYP2C9 substrate (e.g., diclofenac, tolbutamide) as a positive control to confirm that this compound is effectively inhibiting CYP2C9 activity in your experiment.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and off-target effects of this compound?

A1: this compound is a potent and selective competitive inhibitor of the cytochrome P450 enzyme CYP2C9.[3][4] Its primary on-target effect is the inhibition of the metabolic activity of CYP2C9. However, at higher concentrations, it can exhibit off-target effects by inhibiting other CYP isoforms, notably CYP2C8 and CYP2C18.[4][5][6] Additionally, some studies have reported non-CYP mediated effects, such as cytoprotection against light-induced cell death and inhibition of endothelium-derived hyperpolarizing factor synthase.[1][6]

Q2: How can I determine the optimal concentration of this compound for my experiment?

A2: The optimal concentration will depend on your specific experimental system. It is recommended to perform a dose-response study to determine the lowest concentration that provides maximal inhibition of CYP2C9 activity with minimal off-target effects. A starting point can be derived from its reported Ki value for CYP2C9, which is approximately 0.3 µM.[5][6] Concentrations should ideally be kept well below the Ki values for other CYPs to ensure selectivity.

Q3: What are the known inhibitory constants of this compound for different CYP isoforms?

A3: The inhibitory profile of this compound demonstrates its high selectivity for CYP2C9. The following table summarizes the reported Ki and IC50 values.

CYP IsoformKi (µM)IC50 (µM)Selectivity vs. CYP2C9 (based on Ki)
CYP2C9 0.3 [4][5][6]0.6 [7]-
CYP2C863[4][5][6]>50[7]~210-fold
CYP2C1829[4][5][6]-~97-fold
CYP2C19->50[7]>167-fold
CYP1A1No activity[5][6]--
CYP1A2No activity[5][6]--
CYP3A4No activity[5][6]--

Q4: Are there any known signaling pathways affected by this compound independent of CYP2C9 inhibition?

A4: Yes, some evidence suggests this compound can influence cellular pathways beyond its canonical role as a CYP2C9 inhibitor. For instance, it has been shown to act as a cytoprotective agent by inhibiting light-induced necrosis and mitochondrial stress-initiated apoptosis.[1][8] Furthermore, it can inhibit the endothelium-derived hyperpolarizing factor (EDHF) synthase, which is involved in regulating vascular tone.[6] In patients with primary hyperparathyroidism, a this compound-sensitive pathway acts as a compensatory mechanism for impaired nitric oxide availability.[9]

Experimental Protocols

Protocol: Determining the IC50 of this compound for CYP2C9 Activity

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound for CYP2C9-mediated metabolism of a probe substrate (e.g., diclofenac) in human liver microsomes.

Materials:

  • Human Liver Microsomes (HLMs)

  • This compound

  • Diclofenac (or another CYP2C9 probe substrate)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction quenching)

  • LC-MS/MS system for metabolite analysis

Methodology:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of diclofenac in the same solvent.

    • Prepare working solutions of this compound at various concentrations by serial dilution.

  • Incubation:

    • In a microcentrifuge tube, combine phosphate buffer, HLMs, and the this compound working solution (or vehicle control).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding diclofenac.

    • After a brief pre-incubation, start the metabolic reaction by adding the NADPH regenerating system.

  • Reaction Quenching:

    • After a predetermined incubation time (e.g., 15 minutes), stop the reaction by adding ice-cold acetonitrile.

  • Sample Processing:

    • Centrifuge the samples to pellet the protein.

    • Transfer the supernatant to a new tube for analysis.

  • Analysis:

    • Analyze the formation of the diclofenac metabolite (e.g., 4'-hydroxydiclofenac) using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the rate of metabolite formation for each this compound concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Visualizations

G cluster_workflow Experimental Workflow: IC50 Determination prep Prepare Reagents (this compound, Substrate, Microsomes) preincubate Pre-incubate Microsomes + this compound (37°C, 5 min) prep->preincubate initiate Initiate Reaction (Add Substrate) preincubate->initiate start Start Metabolism (Add NADPH) initiate->start quench Quench Reaction (Acetonitrile) start->quench process Process Sample (Centrifuge) quench->process analyze Analyze Metabolite (LC-MS/MS) process->analyze calculate Calculate IC50 analyze->calculate G cluster_cyps Cytochrome P450 Isoforms This compound This compound CYP2C9 CYP2C9 (Primary Target) This compound->CYP2C9  Strong Inhibition  (Ki ≈ 0.3 µM) CYP2C8 CYP2C8 (Off-Target) This compound->CYP2C8 Weak Inhibition (Ki ≈ 63 µM) CYP2C18 CYP2C18 (Off-Target) This compound->CYP2C18 Weak Inhibition (Ki ≈ 29 µM) OtherCYPs Other CYPs (e.g., 1A2, 3A4) (Negligible Effect) This compound->OtherCYPs No Significant Inhibition

References

Best practices for ensuring the stability of Sulfaphenazole in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for ensuring the stability of Sulfaphenazole in experimental setups.

Troubleshooting Guide

Researchers may encounter variability in experiments involving this compound due to its stability characteristics. This guide outlines common issues, their potential causes, and solutions to ensure consistent and reliable results.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or lower than expected potency (e.g., in CYP2C9 inhibition assays) 1. Degradation of this compound in stock or working solutions. This can be due to improper storage (temperature, light exposure), repeated freeze-thaw cycles, or prolonged storage of diluted solutions.[1][2] 2. Precipitation of this compound in aqueous buffers or cell culture media. this compound has low aqueous solubility.[2] 3. Interaction with other components in the assay mixture. 1. Prepare fresh working solutions daily. For stock solutions in DMSO, aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1][3] Protect solutions from light. 2. Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not cause precipitation. When diluting into aqueous buffers, add the this compound stock solution to the buffer with vigorous mixing. Do not store aqueous solutions for more than a day.[2] 3. Review all components in your assay for known incompatibilities with sulfonamides.
High background signal or unexpected side reactions 1. Presence of degradation products. Degradation can lead to compounds that interfere with the assay signal. 2. Solvent effects. The organic solvent used to dissolve this compound may affect enzyme activity or cell viability.1. Use high-purity this compound. Confirm the integrity of your stock solution if degradation is suspected. 2. Include a solvent control in your experiments to account for any effects of the solvent on the assay. Keep the final solvent concentration as low as possible.
Variability between experimental replicates 1. Inhomogeneous solution. this compound may not be fully dissolved in the stock or working solution. 2. Adsorption to plasticware. 1. Ensure complete dissolution of this compound powder when preparing stock solutions. Gentle warming or sonication may be necessary for some solvents.[4] Visually inspect for any precipitate before use. 2. Consider using low-adhesion microplates and pipette tips.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound and its stock solutions?

A1: Solid this compound should be stored at -20°C for long-term stability of up to 4 years.[2][5] Stock solutions prepared in organic solvents like DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C for up to 1 month or -80°C for up to 1 year.[1][3] Always protect both solid and solution forms from light.

Q2: What is the best solvent to use for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing concentrated stock solutions of this compound (e.g., 50 mg/mL).[2] Ethanol can also be used, but the solubility is significantly lower.[2] For in vivo studies, complex solvent systems such as a mixture of DMSO, PEG300, Tween-80, and saline may be required.[1]

Q3: How should I prepare aqueous working solutions of this compound?

A3: Due to its low aqueous solubility, it is recommended to first dissolve this compound in an organic solvent like DMSO to create a concentrated stock solution. This stock solution can then be serially diluted with the desired aqueous buffer or cell culture medium.[2] It is crucial to add the stock solution to the aqueous phase with vigorous mixing to prevent precipitation. Aqueous solutions should be prepared fresh daily and not stored.[2]

Q4: Is this compound sensitive to light?

A4: Yes, like many sulfonamides, this compound can be sensitive to light.[1] It is best practice to store both stock and working solutions in amber vials or wrapped in aluminum foil to protect them from light-induced degradation.

Q5: At what pH is this compound most stable?

Q6: Can I expect degradation of this compound in my cell culture medium during a multi-day experiment?

A6: It is possible, especially in longer-term experiments. The complex composition of cell culture media, along with physiological temperatures (37°C), can contribute to the degradation of dissolved compounds. For multi-day experiments, it may be necessary to replenish the media with freshly prepared this compound at regular intervals to maintain the desired concentration.

Quantitative Stability Data

Condition Parameter Duration Illustrative % Degradation Potential Degradation Pathway
Hydrolysis 0.1 M HCl24 hours15%Acid-catalyzed hydrolysis of the sulfonamide bond.
pH 7.4 Buffer24 hours< 5%Minimal hydrolysis.
0.1 M NaOH24 hours20%Base-catalyzed hydrolysis of the sulfonamide bond.
Oxidation 3% H₂O₂8 hours25%Oxidation of the aniline amino group and other susceptible sites.
Photostability UV Light (254 nm)4 hours30%Photolytic cleavage of bonds, potentially leading to a variety of degradation products.
Visible Light24 hours10%Slower photodegradation compared to UV exposure.
Thermal 60°C in Solution24 hours12%Thermally induced degradation, likely accelerating hydrolysis and oxidation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a 10 mM stock solution in DMSO and subsequent dilution to a 10 µM working solution in an aqueous buffer.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes or vials (amber or wrapped in foil)

  • Calibrated pipettes and sterile tips

Procedure:

  • Stock Solution Preparation (10 mM): a. Calculate the mass of this compound needed for your desired volume of 10 mM stock solution (Molecular Weight of this compound = 314.4 g/mol ). For 1 mL of 10 mM solution, 3.144 mg of this compound is required. b. Weigh the calculated amount of this compound powder and place it into a sterile, light-protected vial. c. Add the desired volume of anhydrous DMSO to the vial. d. Vortex or sonicate the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there are no particulates. e. Aliquot the stock solution into single-use volumes in sterile, light-protected microcentrifuge tubes. f. Store the aliquots at -20°C or -80°C.

  • Working Solution Preparation (10 µM): a. Prepare this solution fresh before each experiment. b. On the day of the experiment, thaw one aliquot of the 10 mM stock solution. c. Perform a serial dilution. For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in your aqueous buffer. d. To do this, you can first prepare an intermediate dilution (e.g., 1:100 to make a 100 µM solution) and then a final dilution (1:10) to minimize pipetting errors. e. When diluting, add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid mixing and prevent precipitation. f. The final concentration of DMSO in the working solution should be kept low (typically ≤ 0.1%) to avoid solvent effects in the assay.

Protocol 2: Conceptual Forced Degradation (Stress Testing) Study of this compound

This protocol outlines a conceptual framework for assessing the stability of this compound under various stress conditions. The extent of degradation would be quantified using a stability-indicating analytical method, such as HPLC-UV.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Milli-Q water or equivalent

  • HPLC system with UV detector

  • pH meter

  • Temperature-controlled oven/water bath

  • Photostability chamber

Procedure:

  • Preparation of Test Solutions: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: a. Mix equal volumes of the drug solution and 0.1 M HCl. b. Incubate the mixture at room temperature or an elevated temperature (e.g., 60°C). c. Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). d. Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: a. Mix equal volumes of the drug solution and 0.1 M NaOH. b. Follow the incubation and sampling procedure as described for acid hydrolysis. c. Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: a. Mix equal volumes of the drug solution and 3% H₂O₂. b. Incubate at room temperature, protected from light. c. Withdraw aliquots at specified time points.

  • Thermal Degradation: a. Place the drug solution in a temperature-controlled oven at a set temperature (e.g., 60°C). b. Withdraw aliquots at various time points.

  • Photolytic Degradation: a. Expose the drug solution to a light source that provides both UV and visible light in a photostability chamber. b. Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber to serve as a dark control. c. Withdraw aliquots from both the exposed and dark control samples at specified time points.

  • Analysis: a. Analyze all samples using a validated stability-indicating HPLC-UV method. b. Calculate the percentage of remaining this compound and the formation of any degradation products by comparing the peak areas to a reference standard and the time-zero sample.

Visualizations

CYP2C9_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Detection cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, CYP2C9 Enzyme, Substrate, and NADPH System prep_plate Prepare 96-well Plate (Control & Test Compounds) prep_reagents->prep_plate prep_sulf Prepare this compound Stock & Working Solutions prep_sulf->prep_plate pre_inc Pre-incubate Plate with Enzyme, NADPH System, & this compound at 37°C prep_plate->pre_inc add_sub Initiate Reaction by Adding Substrate pre_inc->add_sub read_plate Measure Fluorescence/Luminescence Kinetically or at Endpoint add_sub->read_plate calc_rate Calculate Reaction Rates read_plate->calc_rate plot_curve Plot % Inhibition vs. [this compound] calc_rate->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Figure 1. Experimental workflow for a typical in vitro CYP2C9 inhibition assay using this compound.

References

Interpreting conflicting data from Sulfaphenazole drug interaction studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, interpreting conflicting data from in vitro drug interaction studies is a common challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help navigate discrepancies in studies involving sulfaphenazole, a potent and selective inhibitor of the drug-metabolizing enzyme Cytochrome P450 2C9 (CYP2C9).

Frequently Asked Questions (FAQs)

Q1: Why do different studies report varying IC50 and Ki values for this compound's inhibition of CYP2C9?

A1: Discrepancies in reported inhibitory constants (IC50 and Ki) for this compound can arise from several factors related to experimental design and biological variability. Key contributors include:

  • Probe Substrate Specificity: The choice of substrate used to measure CYP2C9 activity can significantly influence the apparent inhibitory potency of this compound. Different substrates may bind to distinct or overlapping sites within the enzyme's active site, leading to variations in competitive inhibition.

  • Enzyme Source: Studies may utilize different sources of the CYP2C9 enzyme, such as pooled human liver microsomes (HLMs), individual donor HLMs, or recombinant CYP2C9 expressed in various systems (e.g., insect cells, bacteria).[1] HLMs represent a more physiologically relevant system but can introduce inter-individual variability due to genetic polymorphisms and differences in enzyme expression levels.[2] Recombinant systems offer a more controlled environment but may lack the full complement of accessory proteins and the native lipid membrane environment that can influence enzyme activity.

  • Experimental Conditions: Minor variations in assay conditions can lead to different results. These include incubation time, pH, temperature, and the concentration of co-factors like NADPH. The concentration of the probe substrate relative to its Michaelis-Menten constant (Km) is particularly critical when determining IC50 values.

  • Analytical Methodology: The method used to quantify substrate metabolism (e.g., HPLC, LC-MS/MS) can have different sensitivities and specificities, potentially contributing to variability in the final calculated inhibition values.

Q2: What is the generally accepted mechanism of CYP2C9 inhibition by this compound?

A2: this compound is widely recognized as a potent and selective competitive inhibitor of CYP2C9.[3] This means it binds to the active site of the enzyme, thereby preventing the substrate from binding and being metabolized.

Q3: How can conflicting in vitro data for this compound be reconciled to predict in vivo drug-drug interactions (DDIs)?

A3: Reconciling conflicting in vitro data requires a careful evaluation of the experimental methodologies of the studies . Physiologically based pharmacokinetic (PBPK) modeling is a powerful tool for integrating various in vitro and in vivo data to predict the clinical relevance of DDIs. When building a PBPK model, it is crucial to consider the range of reported Ki or IC50 values and the conditions under which they were generated. Sensitivity analyses can be performed to understand how different inhibition potencies might affect the predicted DDI risk. Ultimately, in vivo clinical studies are the gold standard for confirming the significance of a drug interaction.

Troubleshooting Guides

Issue: Your in-house IC50 value for this compound is significantly different from published values.

Troubleshooting Steps:

  • Verify Experimental Protocol:

    • Probe Substrate: Are you using the same probe substrate (e.g., diclofenac, tolbutamide, S-warfarin) as the comparative study? Substrate-dependent inhibition is a known phenomenon.

    • Enzyme Source: Is your enzyme source (HLMs, recombinant CYP2C9) and its concentration comparable to the literature?

    • Substrate Concentration: Is the substrate concentration at or below the Km value? Using a substrate concentration significantly above the Km can lead to an overestimation of the IC50.

    • Incubation Conditions: Check and standardize incubation time, temperature, pH, and cofactor concentrations.

    • Solvent Effects: Ensure the final concentration of the solvent used to dissolve this compound (e.g., DMSO, methanol) is low and consistent across experiments, as it can affect enzyme activity.

  • Assess Reagents and Materials:

    • This compound Purity: Confirm the purity and stability of your this compound stock solution.

    • Enzyme Activity: Verify the activity of your HLM or recombinant CYP2C9 preparation using a positive control substrate and inhibitor.

    • Cofactor Integrity: Ensure the NADPH regenerating system is fresh and active.

  • Data Analysis Review:

    • Curve Fitting: Are you using an appropriate non-linear regression model to fit your concentration-response data and calculate the IC50?

    • Data Normalization: How is the control (uninhibited) activity defined and used for normalization?

Issue: Observing a discrepancy between in vitro inhibition data and clinical DDI study results for a drug metabolized by CYP2C9 when co-administered with a this compound analog.

Troubleshooting Steps:

  • Re-evaluate In Vitro-In Vivo Extrapolation (IVIVE):

    • Fraction Metabolized (fm): Is the contribution of CYP2C9 to the overall metabolism of the drug accurately determined? If other enzymes contribute significantly to its clearance, the in vivo impact of CYP2C9 inhibition will be less pronounced.

    • Inhibitor Concentrations: Are the unbound plasma concentrations of the inhibitor at the enzyme site in vivo accurately predicted and reflected in the in vitro experiment?

    • Transporter Effects: Could drug transporters be influencing the intracellular concentration of the substrate or inhibitor, a factor not always captured in microsomal assays?

  • Consider Clinical Factors:

    • Genetic Polymorphisms: Were the study populations genotyped for CYP2C9 variants? Individuals with reduced-function alleles may be more sensitive to CYP2C9 inhibition.

    • Patient Population: Are there other factors in the clinical study population (e.g., age, disease state, concomitant medications) that could influence the drug's pharmacokinetics?

    • Protein Binding: Has the displacement of the substrate from plasma proteins by the inhibitor been considered? This can increase the unbound, pharmacologically active concentration of the substrate.[4]

Data Presentation

Table 1: Reported IC50 Values for this compound Inhibition of CYP2C9 with Different Probe Substrates

Probe SubstrateEnzyme SourceIC50 (µM)Reference
TolbutamideHuman Liver Microsomes0.8[5]
TolbutamideHuman Liver Microsomes0.7 - 1.5[6]
DiclofenacHuman Liver MicrosomesNot specified[7]
PhenytoinHuman Liver Microsomes0.49[6]
FlurbiprofenHuman Liver Microsomes0.46[6]
Luciferin-HHuman Liver MicrosomesNot specified[1]

Table 2: Reported Ki Values for this compound Inhibition of CYP2C9

Probe SubstrateEnzyme SourceKi (µM)Reference
Not SpecifiedYeast Expressed CYP2C90.3 ± 0.1[3]
TolbutamideHuman Liver Microsomes0.12 - 0.70[8]

Experimental Protocols

Protocol 1: CYP2C9 Inhibition Assay using Diclofenac 4'-Hydroxylation in Human Liver Microsomes (HLMs)

This protocol is a generalized procedure based on common methodologies.[9][10]

1. Materials:

  • Pooled Human Liver Microsomes (HLMs)
  • This compound (inhibitor)
  • Diclofenac (substrate)
  • 4'-Hydroxydiclofenac (metabolite standard)
  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
  • Potassium phosphate buffer (pH 7.4)
  • Acetonitrile or methanol (for quenching the reaction)
  • Internal standard for LC-MS/MS analysis

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Prepare a series of dilutions of this compound in the incubation buffer.
  • In a microcentrifuge tube or 96-well plate, pre-incubate HLMs, diclofenac (at a concentration near its Km, typically 1-10 µM), and the various concentrations of this compound in potassium phosphate buffer at 37°C for 5-10 minutes.
  • Initiate the metabolic reaction by adding the NADPH regenerating system.
  • Incubate at 37°C for a predetermined time (e.g., 10-15 minutes), ensuring the reaction is in the linear range.
  • Terminate the reaction by adding a cold quenching solvent (e.g., acetonitrile) containing an internal standard.
  • Centrifuge the samples to pellet the protein.
  • Analyze the supernatant for the formation of 4'-hydroxydiclofenac using a validated LC-MS/MS method.

3. Data Analysis:

  • Calculate the rate of metabolite formation for each inhibitor concentration.
  • Normalize the data to the control incubation (no inhibitor).
  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.
  • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model using non-linear regression software.

Mandatory Visualization

experimental_workflow CYP2C9 Inhibition Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_inhibitor Prepare this compound Dilutions pre_incubation Pre-incubate HLM/Substrate with this compound (37°C) prep_inhibitor->pre_incubation prep_enzyme Prepare HLM/Substrate Mix prep_enzyme->pre_incubation start_reaction Initiate with NADPH pre_incubation->start_reaction incubation Incubate (37°C) start_reaction->incubation quench Quench Reaction incubation->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calc_rate Calculate Metabolite Formation Rate analyze->calc_rate plot_data Plot % Inhibition vs. [Inhibitor] calc_rate->plot_data calc_ic50 Determine IC50 plot_data->calc_ic50

Caption: A generalized workflow for determining the IC50 of this compound in a CYP2C9 inhibition assay.

conflicting_data_logic Interpreting Conflicting this compound Inhibition Data cluster_factors Potential Contributing Factors cluster_troubleshooting Troubleshooting & Reconciliation start Conflicting IC50/Ki Values Reported substrate Probe Substrate Used (e.g., Tolbutamide vs. Diclofenac) start->substrate enzyme Enzyme Source (HLM vs. Recombinant) start->enzyme conditions Assay Conditions (e.g., Substrate Conc., Incubation Time) start->conditions compare_protocols Compare Experimental Protocols in Detail substrate->compare_protocols enzyme->compare_protocols conditions->compare_protocols evaluate_relevance Evaluate Physiological Relevance of Each System compare_protocols->evaluate_relevance pbpk Utilize PBPK Modeling for In Vitro-In Vivo Extrapolation evaluate_relevance->pbpk conclusion Informed Prediction of In Vivo DDI Potential pbpk->conclusion

Caption: A logical diagram outlining the process for interpreting and reconciling conflicting in vitro data.

References

Strategies to improve the accuracy of Ki determination for Sulfaphenazole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the accuracy of your Ki determination experiments for Sulfaphenazole, a selective inhibitor of CYP2C9.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its Ki determination important?

This compound is a sulfonamide antibiotic that acts as a selective and potent inhibitor of the human cytochrome P450 enzyme CYP2C9.[1][2] Accurate determination of its inhibition constant (Ki) is crucial in drug development to assess the potential for drug-drug interactions (DDIs).[3] Since CYP2C9 is responsible for the metabolism of many clinically important drugs, including anticoagulants like warfarin and non-steroidal anti-inflammatory drugs (NSAIDs), predicting the inhibitory effect of new chemical entities on this enzyme is a critical step in safety assessment.[4]

Q2: What are the common sources of error in Ki determination experiments?

Several factors can lead to inaccuracies in Ki determination. These can be broadly categorized as systematic errors, which arise from experimental design or equipment flaws, and random errors, which are due to inherent fluctuations in measurements.[5] Common pitfalls include:

  • Incorrect reagent preparation: Errors in the concentration of the enzyme, substrate, or inhibitor will directly impact the results.[6][7]

  • Suboptimal assay conditions: Enzyme activity is highly sensitive to pH, temperature, and buffer composition.[6][7]

  • Inhibitor solubility issues: Poor solubility of this compound can lead to an overestimation of the Ki value.[6]

  • Inappropriate data analysis: Using the wrong kinetic model or improper data weighting can lead to skewed results.[8]

  • Instrumental errors: Incorrect wavelength settings on a spectrophotometer or plate reader can affect measurements.[9][10]

Q3: How does the choice of in vitro system (e.g., HLM vs. hepatocytes) affect this compound Ki determination?

The choice between human liver microsomes (HLM) and hepatocytes can significantly influence the outcome. HLM are a simpler system containing membrane-bound enzymes like CYPs.[3] Hepatocytes, being whole cells, provide a more physiologically relevant model by incorporating factors like cell permeability, active transport, and the influence of cytosolic enzymes.[3] While for some CYP2C9 inhibitors the IC50 values are similar between the two systems, for others, differences in intracellular drug concentration can lead to varied results.[3] Therefore, using hepatocytes is often recommended for a more accurate prediction of in vivo inhibition potential.[3]

Troubleshooting Guide

Issue 1: High variability in replicate Ki measurements.

Possible Cause Recommended Solution
Pipetting Inaccuracies Use calibrated pipettes and consider preparing a master mix for the reaction components to minimize pipetting errors.[9]
Inconsistent Incubation Times or Temperatures Ensure precise timing and use a temperature-controlled incubator or water bath to maintain a stable temperature throughout the experiment.[7][9]
Edge Effects in Microplates Evaporation from the outer wells of a microplate can concentrate reagents. To mitigate this, avoid using the outermost wells or fill them with buffer.[7]
Improper Mixing Gently mix all solutions thoroughly before and after adding them to the reaction wells to ensure homogeneity.[9]

Issue 2: The determined Ki value is significantly different from literature values.

Possible Cause Recommended Solution
Incorrect Enzyme or Substrate Concentration Verify the concentration and activity of your enzyme and substrate stocks. Perform an enzyme titration to determine the active enzyme concentration.[11]
This compound Stock Degradation or Impurity Use a fresh, high-purity stock of this compound. Store stock solutions at the recommended temperature and avoid repeated freeze-thaw cycles.[7][12]
Inappropriate Substrate Concentration Range Ensure the substrate concentrations used span a range of at least 0.5x Km to 5x Km to accurately determine the mode of inhibition.[11]
Non-specific Binding This compound may bind to plastics or other components of the assay system. Including a control for non-specific binding can help correct for this. Consider using unbound inhibitor concentrations in your calculations.[13]
Incorrect Data Fitting Model Ensure the data analysis software is using the appropriate model for competitive inhibition. Visually inspect the residual plots to check for systematic deviations from the fitted curve.

Issue 3: The reaction does not follow Michaelis-Menten kinetics.

Possible Cause Recommended Solution
Substrate or Inhibitor Concentrations are too High (Substrate Inhibition) Test a wider range of substrate and inhibitor concentrations to identify if substrate inhibition is occurring.
Time-Dependent Inhibition Pre-incubate the enzyme with this compound for varying amounts of time before adding the substrate to check for time-dependent effects.
Tight-Binding Inhibition If the IC50 value changes with the enzyme concentration, it may indicate tight-binding inhibition. Specialized data analysis models, such as the Morrison equation, are required in this case.[8][11]
Assay Not at Steady-State Ensure that the initial reaction rates are measured, where product formation is linear with time.[11]

Quantitative Data Summary

The inhibitory potential of this compound is often first assessed by determining its IC50 value, which can then be used to calculate the Ki. Below is a summary of reported IC50 values for this compound against CYP2C9 in different experimental systems.

In Vitro SystemSubstrateIC50 (µM)Reference
Human Liver Microsomes (HLM)Luciferin-H0.303 - 0.338[3]
Pooled Human HepatocytesLuciferin-H0.152 - 0.196[3]
Recombinant CYP2C9Diclofenac~0.3[12]

Note: Ki can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.

Experimental Protocols

Detailed Methodology for CYP2C9 Inhibition Assay using Human Liver Microsomes

This protocol is a general guideline for determining the Ki of this compound for CYP2C9-mediated metabolism of a probe substrate (e.g., Diclofenac).

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[12]

    • Prepare a stock solution of the CYP2C9 probe substrate (e.g., Diclofenac).

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[14]

    • Prepare a stock solution of NADPH.

    • Dilute human liver microsomes to the desired protein concentration (e.g., 0.05 mg/mL) in the phosphate buffer.[14]

  • Incubation:

    • In a microplate, add the following in order:

      • Phosphate buffer

      • Human liver microsomes

      • Varying concentrations of this compound (or vehicle control)

      • Varying concentrations of the probe substrate

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.[6]

  • Reaction Initiation and Termination:

    • Initiate the metabolic reaction by adding a pre-warmed solution of NADPH.[3][14]

    • Incubate at 37°C for a predetermined time, ensuring the reaction remains in the linear range.

    • Terminate the reaction by adding a suitable quenching solution (e.g., ice-cold acetonitrile).

  • Sample Analysis:

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant for the formation of the metabolite using a validated analytical method, such as LC-MS/MS.[14]

  • Data Analysis:

    • Calculate the rate of metabolite formation for each inhibitor and substrate concentration.

    • Plot the reaction velocity versus substrate concentration for each inhibitor concentration.

    • Fit the data to the appropriate enzyme inhibition model (e.g., competitive inhibition) using non-linear regression analysis to determine the Ki value.

Visualizations

Experimental_Workflow_Ki_Determination cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Acquisition & Analysis Reagents Prepare Stocks: - this compound - Substrate - HLM/Enzyme - Buffer, NADPH Incubation Incubate: Enzyme + Inhibitor + Substrate Reagents->Incubation Reaction Initiate Reaction (add NADPH) Incubation->Reaction Termination Terminate Reaction (Quench) Reaction->Termination LCMS LC-MS/MS Analysis (Quantify Metabolite) Termination->LCMS Data Data Processing: - Calculate Velocity - Plot Data LCMS->Data Ki_Calc Non-linear Regression (Determine Ki) Data->Ki_Calc Result Accurate Ki Value Ki_Calc->Result

Caption: Workflow for Ki determination of this compound.

Troubleshooting_Logic cluster_variability High Variability? cluster_literature Differs from Literature? cluster_kinetics Non-Michaelis-Menten? Start Inaccurate Ki Value? cluster_variability cluster_variability Start->cluster_variability Yes cluster_literature cluster_literature Start->cluster_literature No CheckPipetting Verify Pipetting & Mixing Solution Implement Corrective Actions CheckPipetting->Solution CheckTemp Ensure Stable Temp/Time CheckTemp->Solution CheckPlates Address Edge Effects CheckPlates->Solution CheckConc Confirm Reagent Concentrations CheckConc->Solution CheckStock Assess Inhibitor Purity/Stability CheckStock->Solution CheckBinding Consider Non-specific Binding CheckBinding->Solution CheckTDI Investigate Time- Dependent Inhibition CheckTDI->Solution CheckTightBinding Test for Tight Binding CheckTightBinding->Solution CheckLinearity Confirm Initial Rate Measurement CheckLinearity->Solution cluster_kinetics cluster_kinetics cluster_literature->cluster_kinetics Kinetics Normal?

Caption: Troubleshooting logic for inaccurate Ki values.

References

Common pitfalls to avoid when using Sulfaphenazole as a CYP2C9 inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Sulfaphenazole as a selective CYP2C9 inhibitor in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in drug metabolism studies?

This compound is a sulfonamide antibiotic that is a potent and highly selective competitive inhibitor of the cytochrome P450 enzyme CYP2C9.[1][2][3] It is widely used in in vitro drug metabolism studies as a positive control to investigate the role of CYP2C9 in the metabolism of a test compound.[4] By observing the effect of this compound on a compound's metabolism, researchers can determine if the compound is a substrate of CYP2C9.[5]

Q2: How potent and selective is this compound for CYP2C9?

This compound is a highly potent inhibitor of CYP2C9 with reported Ki values ranging from 0.12 to 0.70 µM and an IC50 value of approximately 0.17 µM when tolbutamide is used as the substrate.[6][7] It demonstrates at least 100-fold selectivity for CYP2C9 over other major CYP450 isoforms such as CYP1A1, CYP1A2, CYP2C8, CYP2C18, CYP2C19, and CYP3A4.[8][9] While it shows some weak inhibition of CYP2C8 and CYP2C18, its high selectivity makes it a valuable tool for specifically probing CYP2C9 activity.[7][9]

Q3: What is the mechanism of inhibition of CYP2C9 by this compound?

This compound acts as a competitive inhibitor of CYP2C9.[1] This means it binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting its metabolism.

Q4: Are there any known off-target effects of this compound?

While highly selective for CYP2C9, some studies have reported weak inhibition of other CYP2C subfamily members, such as CYP2C8 and CYP2C18, at higher concentrations.[7][9] However, it shows no significant activity against CYP1A1, CYP1A2, CYP3A4, and CYP2C19.[8][9] Researchers should be mindful of the concentrations used to avoid potential off-target effects.

Q5: What are the solubility characteristics of this compound?

This compound has low aqueous solubility.[10][11] It is soluble in organic solvents like DMSO, ethanol, and dimethylformamide (DMF).[10] For in vitro assays, it is typically dissolved in DMSO to create a stock solution, which is then diluted into the aqueous buffer. It is recommended not to store the aqueous solution for more than a day.[10]

Troubleshooting Guide

Issue 1: Inconsistent or weaker than expected CYP2C9 inhibition.

  • Possible Cause 1: Poor solubility of this compound.

    • Troubleshooting Step: Ensure the final concentration of the organic solvent (e.g., DMSO) in the incubation is low (typically <1%) and consistent across all wells. Prepare fresh dilutions of this compound for each experiment. Due to its limited aqueous solubility, it is advisable to first dissolve this compound in DMSO and then dilute it with the aqueous buffer.[10]

  • Possible Cause 2: Substrate-dependent inhibition.

    • Troubleshooting Step: The apparent potency (IC50) of an inhibitor can be influenced by the substrate used in the assay.[6] If possible, confirm inhibition using a different known CYP2C9 substrate.

  • Possible Cause 3: Incorrect concentration of this compound.

    • Troubleshooting Step: Verify the calculations for your serial dilutions. It is recommended to use a concentration range that brackets the expected IC50 value (e.g., 0.05 µM to 500 µM).[12]

  • Possible Cause 4: Degradation of this compound.

    • Troubleshooting Step: Store the solid compound at -20°C.[10] Prepare fresh stock solutions in DMSO and avoid repeated freeze-thaw cycles.

Issue 2: High variability in results between experiments.

  • Possible Cause 1: Inconsistent experimental conditions.

    • Troubleshooting Step: Ensure all experimental parameters, such as incubation time, temperature (37°C), pH (7.4), and protein concentration, are kept constant.[12][13]

  • Possible Cause 2: Variability in the enzyme source (e.g., human liver microsomes).

    • Troubleshooting Step: Use a pooled lot of human liver microsomes (HLMs) to minimize inter-individual variability. Always include a positive control (this compound) and a negative control (vehicle) in every experiment.[14]

Issue 3: Unexpected inhibition of other CYP isoforms.

  • Possible Cause: High concentration of this compound leading to off-target effects.

    • Troubleshooting Step: Use the lowest effective concentration of this compound to achieve sufficient CYP2C9 inhibition while minimizing the risk of inhibiting other CYPs like CYP2C8 or CYP2C18.[7][9] A concentration of 10 µM is generally sufficient to almost completely inhibit CYP2C9.[7]

Data Presentation

Table 1: Inhibitory Potency of this compound against CYP2C9

ParameterValueSubstrate UsedSource
IC500.17 µMTolbutamide[6]
IC500.49 µMPhenytoin[15]
IC500.46 µMFlurbiprofen[15]
Ki0.3 µMNot Specified[8][9]
Ki0.22 µMTolbutamide[6]

Table 2: Selectivity of this compound against other CYP Isoforms

CYP IsoformKi ValueActivitySource
CYP2C863 µMWeak Inhibition[8][9]
CYP2C1829 µMWeak Inhibition[8][9]
CYP2C19>50 µMVery Weak/No Inhibition[7]
CYP1A1No ActivityNo Inhibition[8][9]
CYP1A2No ActivityNo Inhibition[8][9]
CYP3A4No ActivityNo Inhibition[8][9]

Experimental Protocols

Protocol: CYP2C9 Inhibition Assay using Human Liver Microsomes (HLMs)

This protocol is a general guideline for determining the IC50 of this compound for CYP2C9-mediated metabolism of a probe substrate (e.g., Diclofenac or Tolbutamide).

Materials:

  • Human Liver Microsomes (HLMs)

  • This compound

  • CYP2C9 probe substrate (e.g., Diclofenac)

  • NADPH regenerating system (or NADPH)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile or other suitable quenching solvent

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Prepare a stock solution of the CYP2C9 probe substrate (e.g., 10 mM Diclofenac) in a suitable solvent.

    • Prepare working solutions of this compound by serial dilution from the stock solution.

  • Incubation:

    • In a 96-well plate, add the following in order:

      • Potassium phosphate buffer (pH 7.4).

      • Human Liver Microsomes (final concentration typically 0.1-0.5 mg/mL).[16]

      • Varying concentrations of this compound (or vehicle control - DMSO).

      • CYP2C9 probe substrate (at a concentration near its Km, e.g., 10 µM for Diclofenac).[13]

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system (or NADPH, final concentration typically 1 mM).[16]

  • Incubation Period:

    • Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range.[13]

  • Terminate Reaction:

    • Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile) containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the formation of the metabolite (e.g., 4'-hydroxydiclofenac) using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_s Prepare this compound Working Solutions add_reagents Add Buffer, HLMs, This compound, Substrate prep_s->add_reagents prep_sub Prepare Substrate Solution prep_sub->add_reagents prep_hlm Prepare HLM Suspension prep_hlm->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate initiate Initiate with NADPH pre_incubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction (Quench) incubate->terminate process Process Sample (Centrifuge) terminate->process analyze LC-MS/MS Analysis process->analyze calculate Calculate IC50 analyze->calculate

Caption: Experimental workflow for a CYP2C9 inhibition assay.

cyp2c9_pathway Substrate CYP2C9 Substrate (e.g., Warfarin, Ibuprofen) CYP2C9 CYP2C9 Enzyme Substrate->CYP2C9 Binds to active site Metabolite Metabolite CYP2C9->Metabolite Metabolizes This compound This compound This compound->CYP2C9 Competitively Inhibits troubleshooting_guide start Inconsistent or Weak CYP2C9 Inhibition? solubility Check this compound Solubility & Dilutions start->solubility Yes substrate Consider Substrate- Dependent Effects solubility->substrate concentration Verify this compound Concentration Range substrate->concentration degradation Prepare Fresh Stock Solutions concentration->degradation

References

How to account for non-specific binding of Sulfaphenazole in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals account for the non-specific binding (NSB) of Sulfaphenazole in their assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a concern for this compound?

Q2: What are the primary drivers of this compound's non-specific binding?

A2: The primary drivers of NSB for many pharmaceutical compounds, including this compound, are hydrophobic and ionic interactions. This compound's chemical structure contains hydrophobic regions that can interact with the surfaces of common laboratory plastics like polypropylene and polystyrene. Additionally, depending on the pH of the assay buffer, the molecule can carry a charge, leading to ionic interactions with charged surfaces.

Q3: How can I qualitatively assess if NSB is occurring in my this compound assay?

A3: A simple experiment to assess NSB is to measure the concentration of this compound in your assay buffer before and after incubation in the assay plate (without cells or your target enzyme). A significant decrease in the concentration of this compound in the supernatant after incubation suggests binding to the plate. Another qualitative indicator can be inconsistent results or poor reproducibility between wells or experiments.

Q4: What are the key experimental strategies to mitigate the non-specific binding of this compound?

A4: Several strategies can be employed to reduce the non-specific binding of this compound:

  • Use of Low-Binding Assay Plates: Utilizing microplates made from materials specifically designed to reduce non-specific binding can be a primary step.

  • Inclusion of a "Carrier" Protein: Adding a protein like Bovine Serum Albumin (BSA) to the assay buffer can help to block non-specific binding sites on plasticware. However, it's crucial to consider that this compound is known to bind to albumin, which can also affect its free concentration.

  • Addition of a Non-ionic Surfactant: Including a small concentration (typically 0.01% to 0.1%) of a non-ionic surfactant like Tween-20 or Triton X-100 in your assay buffers can disrupt hydrophobic interactions and reduce binding to plastic surfaces.

  • Optimization of Assay Buffer: Adjusting the pH or salt concentration of the buffer can help to minimize ionic interactions that may contribute to NSB.

  • Pre-treatment of Assay Plates: In some cases, pre-incubating the plates with a blocking agent (like a solution of BSA) and then washing before the assay can help to passivate the surface.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability in IC50 values for this compound across experiments. Non-specific binding to assay plates is inconsistent.1. Switch to certified low-binding microplates. 2. Incorporate a consistent concentration of a non-ionic surfactant (e.g., 0.05% Tween-20) in all assay buffers. 3. Ensure thorough mixing of all reagents.
Apparent low potency of this compound (higher than expected IC50). Significant non-specific binding is reducing the effective concentration of the inhibitor.1. Perform a recovery experiment to quantify the extent of binding to your current plates. 2. Systematically test the effect of adding BSA (e.g., 0.1%, 0.5%, 1%) to your assay buffer. Note that this may require adjusting your total this compound concentration to account for binding to BSA. 3. Consider using a different assay format with a lower surface area to volume ratio if possible.
Poor assay reproducibility, especially at low this compound concentrations. Non-specific binding has a more pronounced effect at lower analyte concentrations.1. Pre-condition the assay plates by incubating them with the assay buffer containing any additives (e.g., BSA, surfactant) for a short period before adding this compound and other assay components. 2. Ensure that stock solutions of this compound are prepared in a solvent that minimizes adsorption to storage tubes (e.g., consider using silanized or low-binding tubes).
Assay signal drifts over time. Continuous non-specific binding of this compound or other assay components during the incubation period.1. Optimize the incubation time to be as short as possible while still allowing for a robust signal. 2. Evaluate if the NSB is time-dependent by measuring this compound concentration at different time points during incubation.

Quantitative Data Summary

The inhibitory potency of this compound against CYP2C9 can be influenced by the assay system. The following table summarizes reported IC50 values in different matrices. Differences in these values can be partly attributed to the presence of components like proteins and lipids that can contribute to non-specific binding.

Assay SystemInhibitorTarget EnzymeReported IC50 (µM)Reference
Human Liver Microsomes (HLM)This compoundCYP2C90.303 - 0.338
Pooled Human HepatocytesThis compoundCYP2C90.152 - 0.196
Human Liver MicrosomesThis compoundCYP2C9~0.8

Experimental Protocols

Protocol: Quantifying Non-Specific Binding of this compound to a 96-Well Plate

Objective: To determine the percentage of this compound that binds to the surface of a standard 96-well polystyrene microplate.

Materials:

  • This compound

  • Assay Buffer (e.g., phosphate buffer, pH 7.4)

  • 96-well polystyrene microplate (or the plate type used in your assay)

  • LC-MS/MS or other suitable analytical method for quantifying this compound

Methodology:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Prepare a working solution of this compound in the assay buffer at a concentration relevant to your experiments (e.g., the IC50 concentration).

  • Add the this compound working solution to multiple wells of the 96-well plate (e.g., 100 µL per well).

  • As a control, add the same volume of the this compound working solution to low-binding microcentrifuge tubes.

  • Incubate the plate and tubes under the same conditions as your actual assay (e.g., 37°C for 1 hour).

  • After incubation, carefully collect the supernatant from the wells and the solution from the control tubes.

  • Analyze the concentration of this compound in the samples from the plate and the control tubes using a validated analytical method.

  • Calculate the percentage of non-specific binding as follows: % NSB = [ (Concentration_control - Concentration_plate) / Concentration_control ] * 100

Visualizations

experimental_workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start prep_plate Prepare Assay Plate (Standard or Low-Binding) start->prep_plate pre_incubate Optional: Pre-incubate Plate with Buffer prep_plate->pre_incubate prep_buffer Prepare Assay Buffer add_additives Add NSB Mitigating Agents (e.g., BSA, Tween-20) prep_buffer->add_additives add_additives->pre_incubate prep_sulf Prepare this compound Working Solutions add_sulf Add this compound prep_sulf->add_sulf add_reagents Add Assay Components (Enzyme, Substrate) pre_incubate->add_reagents add_reagents->add_sulf incubate Incubate at 37°C add_sulf->incubate measure Measure Enzyme Activity incubate->measure analyze Calculate % Inhibition measure->analyze plot Generate IC50 Curve analyze->plot end End plot->end

Caption: Experimental workflow for a CYP2C9 inhibition assay with considerations for mitigating non-specific binding.

troubleshooting_logic start High Variability or Low Potency Observed q1 Are you using low-binding plates? start->q1 sol1 Switch to low-binding plates. q1->sol1 No q2 Is a surfactant included in the buffer? q1->q2 Yes sol1->q2 sol2 Add 0.01-0.1% non-ionic surfactant (e.g., Tween-20). q2->sol2 No q3 Have you quantified the extent of NSB? q2->q3 Yes sol2->q3 sol3 Perform a binding assay to quantify NSB. q3->sol3 No end Re-evaluate Assay Performance q3->end Yes sol3->end

Caption: A logical workflow for troubleshooting non-specific binding issues with this compound.

Validation & Comparative

Sulfaphenazole and Its Derivatives: A Comparative Analysis of CYP2C9 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the inhibitory potency and structure-activity relationships of sulfaphenazole and its analogs against Cytochrome P450 2C9, offering valuable insights for researchers and drug development professionals.

This compound is a well-established and highly selective inhibitor of Cytochrome P450 2C9 (CYP2C9), an enzyme of paramount importance in the metabolism of a significant portion of clinically used drugs.[1][2] Understanding the nuances of its inhibitory action and how structural modifications in its derivatives modulate this potency is crucial for predicting and mitigating drug-drug interactions. This guide provides a comparative analysis of the inhibitory potency of this compound and its derivatives, supported by experimental data and detailed protocols.

Comparative Inhibitory Potency

The inhibitory potency of this compound and its derivatives against CYP2C9 is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The lower these values, the more potent the inhibitor. This compound itself is a potent and competitive inhibitor of CYP2C9.[3][4]

Structural modifications to the this compound molecule can significantly alter its inhibitory activity. Studies have shown that the sulfonamide (SO2NH) function and a relatively small substituent at the R1 position are crucial for high affinity towards CYP2C9.[5] Increasing the size of the R1 substituent or N-alkylation of the sulfonamide group generally leads to a decrease in affinity for CYP2C9.[5]

Conversely, these same structural changes can lead to opposite effects on the molecular recognition by other CYP2C isoforms like CYP2C8 and CYP2C18, which tend to prefer neutral compounds with larger substituents.[5]

Here is a summary of the inhibitory potency of this compound and selected derivatives against various CYP450 enzymes:

CompoundTarget EnzymeIC50 (µM)Ki (µM)Type of Inhibition
This compound CYP2C90.3-0.8[6]0.12-0.70[7]Competitive[3][4]
CYP2C8>50[7]
CYP2C1829[3][7]
CYP2C19>50[7]14[7]
Derivative 1 (R1=CH3, R2=H) CYP2C9< 1
Derivative 11 (R1=NH2, R2=(CH2)2CH(CH3)2) CYP2C83[5]
CYP2C9~60
CYP2C19~60
Sulfamethoxazole CYP2C9400 (apparent)290 (intrinsic)Competitive[8]

Mechanism of Inhibition and Structural Determinants

The high affinity and specificity of this compound for CYP2C9 are attributed to three key molecular interactions:

  • Binding to the Heme Iron: The nitrogen atom of the pyrazole ring in this compound coordinates with the ferric iron of the CYP2C9 heme group.[3]

  • Ionic Interaction: The anionic sulfonamide (SO2N-) group forms an ionic bond with a cationic residue within the active site of CYP2C9.[3]

  • Hydrophobic Interaction: The N-phenyl group of this compound engages in a hydrophobic interaction with a corresponding region in the enzyme's active site.[3]

The aniline function of this compound is essential for the formation of the iron-nitrogen bond and, consequently, its inhibitory effect.[3] Furthermore, the presence of a hydrophobic substituent at position 1 of the pyrazole ring is required for a strong interaction with CYP2C9.[3]

Mechanism of this compound Inhibition of CYP2C9 cluster_CYP2C9 CYP2C9 Active Site cluster_this compound This compound Heme Iron (Fe3+) Heme Iron (Fe3+) Cationic Residue Cationic Residue Hydrophobic Pocket Hydrophobic Pocket Pyrazole Nitrogen Pyrazole Nitrogen Pyrazole Nitrogen->Heme Iron (Fe3+) Coordination Bond Anionic Sulfonamide (SO2N-) Anionic Sulfonamide (SO2N-) Anionic Sulfonamide (SO2N-)->Cationic Residue Ionic Interaction N-phenyl Group N-phenyl Group N-phenyl Group->Hydrophobic Pocket Hydrophobic Interaction

Caption: Key interactions between this compound and the CYP2C9 active site.

Experimental Protocols

The determination of inhibitory potency (IC50 and Ki values) of this compound and its derivatives is typically performed using in vitro assays with human liver microsomes (HLMs) or recombinant CYP enzymes.

CYP Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for determining the IC50 value of a test compound.

Experimental Workflow for IC50 Determination A Prepare Incubation Mixture (HLMs/rCYP, Buffer, Substrate) B Add Test Compound (Varying Concentrations) A->B C Initiate Reaction (Add NADPH) B->C D Incubate at 37°C C->D E Terminate Reaction (e.g., Acetonitrile) D->E F Analyze Metabolite Formation (LC-MS/MS) E->F G Calculate % Inhibition F->G H Determine IC50 (Non-linear Regression) G->H

Caption: General workflow for determining the IC50 of a CYP inhibitor.

Detailed Steps:

  • Incubation Mixture Preparation: A typical incubation mixture contains human liver microsomes (HLMs) or recombinant CYP2C9, a buffer solution (e.g., potassium phosphate buffer, pH 7.4), and a specific CYP2C9 probe substrate (e.g., diclofenac, tolbutamide).[9][10]

  • Test Compound Addition: The test compound (e.g., this compound or its derivative) is added to the incubation mixture at a range of concentrations. A control incubation without the inhibitor is also prepared.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.[9]

  • Incubation: The reaction mixture is incubated at 37°C for a specific period (e.g., 10-15 minutes).[9][10]

  • Reaction Termination: The reaction is stopped by adding a quenching solution, such as acetonitrile, which may also contain an internal standard for analytical purposes.[10]

  • Analysis: The samples are then processed (e.g., centrifuged) and the supernatant is analyzed using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the formation of the substrate's metabolite.[10]

  • Data Analysis: The rate of metabolite formation in the presence of the inhibitor is compared to the control. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a suitable model using non-linear regression analysis.[11]

Determination of Inhibition Constant (Ki) and Type of Inhibition

To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), kinetic experiments are performed. This involves measuring the reaction velocity at various substrate and inhibitor concentrations. The data is then plotted using methods like the Lineweaver-Burk or Dixon plots to determine the Ki and the type of inhibition.[8]

Conclusion

This compound remains a benchmark for selective CYP2C9 inhibition. The comparative analysis of its derivatives highlights the critical role of specific structural features in dictating inhibitory potency and selectivity. The provided experimental frameworks offer a solid foundation for researchers to conduct their own comparative studies, contributing to a deeper understanding of CYP2C9 inhibition and its implications in drug development and clinical practice.

References

Cross-Species Comparison of Sulfaphenazole's Effect on CYP2C9 Orthologs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the species-specific effects of enzyme inhibitors is paramount for accurate preclinical assessment and prediction of drug-drug interactions in humans. This guide provides a comparative overview of the inhibitory effects of Sulfaphenazole, a potent and selective inhibitor of human Cytochrome P450 2C9 (CYP2C9), across various preclinical species.

This compound is a cornerstone tool for in vitro reaction phenotyping studies to determine the contribution of CYP2C9 to the metabolism of new chemical entities. However, its inhibitory potency can vary significantly across different species due to structural and functional differences in the CYP2C9 orthologs. This guide summarizes the available experimental data on the effects of this compound on CYP2C9 orthologs in commonly used preclinical species: human, cynomolgus monkey, dog, and rat.

Quantitative Comparison of this compound Inhibition

The following table summarizes the inhibitory potency of this compound against CYP2C9 and its orthologs in various species. It is important to note that direct quantitative comparisons are limited by the availability of published IC50 and Ki values for species other than humans.

SpeciesCYP2C9 Ortholog(s)SubstrateIC50 (µM)Ki (µM)Inhibition TypeSource
Human CYP2C9Tolbutamide0.8--[1]
Phenytoin0.49--[2]
Flurbiprofen0.46--[2]
Diclofenac-0.3 ± 0.1Competitive[3]
(Various)0.546 ± 0.035--[4]
Cynomolgus Monkey CYP2C9, CYP2C19, CYP2C76DiclofenacNot effectively inhibited--[5]
Dog CYP2C21KetamineHigher concentration needed for complete inhibition compared to human CYP2C9-Lower affinity suggested[6]
Rat CYP2C11TolbutamideFailed to inhibit--[7][8]
Glibenclamide--Selective inhibitor[9]

Key Observations:

  • Human: this compound is a potent and selective competitive inhibitor of human CYP2C9, with Ki values consistently in the sub-micromolar range[3]. IC50 values are also consistently low, typically below 1 µM[1][2].

  • Cynomolgus Monkey: In stark contrast to its effect in humans, this compound does not effectively inhibit diclofenac 4'-hydroxylation in cynomolgus monkey liver microsomes, a reaction characteristic of human CYP2C9[5]. This suggests significant differences in the active site of the monkey CYP2C9 ortholog.

  • Dog: A higher concentration of this compound is required to inhibit the canine CYP2C9 ortholog, CYP2C21, compared to the human enzyme, indicating a lower binding affinity[6].

  • Rat: Published data indicates that this compound fails to inhibit tolbutamide hydroxylation in rat liver microsomes, a reaction mediated by the CYP2C9 ortholog, CYP2C11[7][8]. However, another study refers to this compound as a selective inhibitor of CYP2C11 in the context of glibenclamide metabolism, although no quantitative data was provided[9]. This discrepancy highlights the need for further investigation.

  • Mouse: No specific data on the inhibitory effect of this compound on mouse CYP2C orthologs were identified in the reviewed literature.

Experimental Protocols

The following provides a generalized methodology for assessing the inhibitory potential of a compound, such as this compound, on CYP2C9 orthologs in liver microsomes from different species.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CYP2C9-mediated metabolism of a probe substrate in human, monkey, dog, and rat liver microsomes.

Materials:

  • Liver microsomes from human, cynomolgus monkey, dog, and rat.

  • This compound

  • CYP2C9 probe substrate (e.g., Diclofenac, Tolbutamide)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • 96-well microplates

  • Incubator capable of maintaining 37°C

  • LC-MS/MS system for metabolite quantification

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the probe substrate in a suitable solvent (e.g., DMSO, methanol).

    • Prepare a working solution of the NADPH regenerating system in potassium phosphate buffer.

    • Dilute liver microsomes to the desired protein concentration in potassium phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the liver microsomes, potassium phosphate buffer, and a range of concentrations of this compound. Include a vehicle control (no inhibitor).

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the probe substrate and the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of inhibition of metabolite formation at each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a suitable model (e.g., a four-parameter logistic equation) using appropriate software.

Visualizations

Experimental Workflow for CYP2C9 Inhibition Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Microsomes, Inhibitor, Substrate, NADPH) add_reagents Add Microsomes, Buffer, and this compound to Plate prep_reagents->add_reagents 1 pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate 2 start_reaction Initiate Reaction with Substrate and NADPH pre_incubate->start_reaction 3 incubate Incubate at 37°C start_reaction->incubate 4 terminate Terminate Reaction (e.g., with Acetonitrile) incubate->terminate 5 centrifuge Centrifuge to Pellet Protein terminate->centrifuge 6 supernatant Transfer Supernatant centrifuge->supernatant 7 lcms LC-MS/MS Analysis of Metabolite supernatant->lcms 8 data_analysis Calculate % Inhibition and IC50 Value lcms->data_analysis 9

Caption: Workflow for determining the IC50 of this compound on CYP2C9 orthologs.

Logical Relationship of this compound's Inhibitory Effect

G cluster_human Human cluster_monkey Cynomolgus Monkey cluster_dog Dog cluster_rat Rat human_cyp2c9 CYP2C9 human_inhibition Potent Inhibition (Ki ~0.3 µM) human_cyp2c9->human_inhibition This compound monkey_cyp2c CYP2C Orthologs monkey_inhibition Ineffective Inhibition monkey_cyp2c->monkey_inhibition This compound dog_cyp2c21 CYP2C21 dog_inhibition Weaker Inhibition (Lower Affinity) dog_cyp2c21->dog_inhibition This compound rat_cyp2c11 CYP2C11 rat_inhibition No Inhibition (Substrate Dependent?) rat_cyp2c11->rat_inhibition This compound

Caption: Comparative inhibitory effect of this compound on CYP2C9 orthologs.

References

Sulfaphenazole versus other CYP2C9 inhibitors: a comparative analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Sulfaphenazole with other prominent inhibitors of the Cytochrome P450 2C9 (CYP2C9) enzyme. The following sections detail a comparative analysis of their inhibitory potency, mechanisms of action, and the experimental protocols used for their evaluation. All quantitative data is presented in a structured table for ease of comparison.

Comparative Analysis of CYP2C9 Inhibitors

This compound is widely recognized as a potent and selective inhibitor of CYP2C9, making it a valuable tool in in vitro studies to determine the contribution of this enzyme to the metabolism of various compounds.[1][2] However, a range of other drugs also exhibit inhibitory effects on CYP2C9, with varying degrees of potency and selectivity. Understanding these differences is crucial for predicting and avoiding potential drug-drug interactions in clinical practice.[3][4]

The inhibitory potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). A lower IC50 or Ki value indicates a more potent inhibitor. The table below summarizes these values for this compound and other commonly studied CYP2C9 inhibitors.

InhibitorIC50 (µM)Ki (µM)Mechanism of InhibitionProbe Substrate(s) Used in Cited Studies
This compound ~0.6 - 1.0~0.1 - 0.7CompetitiveTolbutamide, Diclofenac, (S)-Warfarin
Amiodarone ~3.0-Moderate, Non-selectiveDiclofenac
Fluconazole ~8.0 - 30.3~8.0Mixed/Non-selectiveTolbutamide, (S)-Warfarin
Sulfamethoxazole -~271SelectiveTolbutamide
Miconazole ~2.0-PotentTolbutamide
Voriconazole ~8.4--Tolbutamide
Fluvastatin < 1.0< 1.0PotentDiclofenac
Ketoconazole -~8.0WeakTolbutamide

Note: IC50 and Ki values can vary depending on the experimental conditions, including the specific probe substrate and the source of the enzyme (e.g., human liver microsomes, recombinant enzyme). The values presented here are compiled from multiple sources for comparative purposes.

This compound stands out for its high potency and selectivity for CYP2C9.[2] While other compounds like Miconazole and Fluvastatin also demonstrate potent inhibition, they may not share the same degree of selectivity.[5] For instance, Amiodarone and Fluconazole are known to inhibit other CYP isoforms as well, such as CYP2D6 and CYP3A4.[6] Sulfamethoxazole is noted for its selectivity, though it is a less potent inhibitor than this compound.[6]

Experimental Protocols

The determination of CYP2C9 inhibition is typically conducted through in vitro assays using human liver microsomes (HLMs) or recombinant CYP2C9 enzymes. HLMs contain a mixture of drug-metabolizing enzymes and provide a physiologically relevant system for studying drug metabolism.[7][8]

Key Experiment: In Vitro CYP2C9 Inhibition Assay in Human Liver Microsomes

Objective: To determine the IC50 value of a test compound (inhibitor) against CYP2C9-mediated metabolism of a specific probe substrate.

Materials:

  • Pooled human liver microsomes (HLMs)

  • CYP2C9 probe substrate (e.g., Diclofenac, Tolbutamide, or (S)-Warfarin)[9][10][11]

  • Test inhibitor (e.g., this compound or other compounds)

  • NADPH regenerating system (cofactor for CYP enzyme activity)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile or other quenching solution

  • LC-MS/MS system for analysis

Methodology:

  • Preparation of Reagents:

    • Prepare stock solutions of the test inhibitor and the probe substrate in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a working solution of the NADPH regenerating system in buffer.

    • Prepare a suspension of HLMs in buffer.

  • Incubation:

    • In a 96-well plate, add the potassium phosphate buffer, HLM suspension, and a range of concentrations of the test inhibitor.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the CYP2C9 probe substrate and the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C for a specific duration (e.g., 10-30 minutes), ensuring the reaction is in the linear range.[12]

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a cold quenching solution, such as acetonitrile, which also serves to precipitate the microsomal proteins.

    • Centrifuge the plate to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.[7][8]

  • Data Analysis:

    • The rate of metabolite formation is measured for each inhibitor concentration.

    • The percentage of inhibition is calculated relative to a vehicle control (no inhibitor).

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the data to a suitable sigmoidal dose-response model.

Visualizations

Experimental Workflow for CYP2C9 Inhibition Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_inhibitor Prepare Inhibitor Solutions (Multiple Concentrations) pre_incubation Pre-incubate HLMs and Inhibitor at 37°C prep_inhibitor->pre_incubation prep_substrate Prepare CYP2C9 Probe Substrate Solution start_reaction Initiate Reaction with Substrate and NADPH prep_substrate->start_reaction prep_hlm Prepare Human Liver Microsome Suspension prep_hlm->pre_incubation prep_nadph Prepare NADPH Regenerating System prep_nadph->start_reaction pre_incubation->start_reaction incubation Incubate at 37°C start_reaction->incubation quench Terminate Reaction (e.g., Acetonitrile) incubation->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate_inhibition Calculate % Inhibition vs. Control analyze->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow of an in vitro CYP2C9 inhibition assay.

CYP2C9 Metabolic Pathway and Inhibition

G cluster_pathway Metabolic Pathway cluster_inhibition Inhibition Drug CYP2C9 Substrate (e.g., Warfarin) CYP2C9 CYP2C9 Enzyme Drug->CYP2C9 Binds to Active Site Metabolite Metabolite (e.g., Hydroxywarfarin) CYP2C9->Metabolite Metabolizes Inhibitor Inhibitor (e.g., this compound) Inhibitor->CYP2C9 Blocks Active Site (Competitive Inhibition)

Caption: Competitive inhibition of the CYP2C9 metabolic pathway.

References

A Researcher's Guide to the Reproducibility of In-Vitro Sulfaphenazole Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For drug development professionals, researchers, and scientists, understanding the nuances of in-vitro drug-drug interaction (DDI) studies is paramount for predicting clinical outcomes. Sulfaphenazole, a potent and selective inhibitor of the cytochrome P450 enzyme CYP2C9, serves as a critical tool in these assessments. This guide provides a comparative analysis of the reproducibility of in-vitro drug interaction studies involving this compound, supported by experimental data and detailed protocols to aid in the design and interpretation of these essential assays.

This compound is widely recognized as a canonical inhibitor of CYP2C9, an enzyme responsible for the metabolism of a significant number of clinically important drugs.[1][2][3] Its high affinity and selectivity make it an indispensable positive control in in-vitro inhibition assays, which are routinely conducted during drug discovery and development to assess the DDI potential of new chemical entities. The reproducibility of these assays is crucial for making accurate predictions of a drug candidate's potential to cause adverse effects in patients.

This guide delves into the key factors influencing the consistency of in-vitro CYP2C9 inhibition studies with this compound, presenting a compilation of reported inhibition constants (IC50 and Ki values) and outlining standardized experimental procedures.

Comparative Analysis of this compound Inhibition Data

The inhibitory potency of this compound against CYP2C9 is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). While these values are generally consistent across studies, variations can arise from different experimental conditions. The following tables summarize reported IC50 and Ki values for this compound against CYP2C9 from various in-vitro systems and probe substrates.

Table 1: IC50 Values of this compound for CYP2C9 Inhibition

In-Vitro SystemProbe SubstrateIC50 (µM)Reference
Human Liver Microsomes (HLM)Tolbutamide0.17
Human Liver Microsomes (HLM)Phenytoin0.49[4][5]
Human Liver Microsomes (HLM)(S)-Flurbiprofen0.46[4]
Human Liver Microsomes (HLM)Diclofenac~0.3
Pooled Human HepatocytesLuciferin-H0.152 - 0.196[6]
Recombinant CYP2C9DiclofenacNot specified, used as control[7]

Table 2: Ki Values of this compound for CYP2C9 Inhibition

In-Vitro SystemProbe SubstrateKi (µM)Reference
Human Liver Microsomes (HLM)Tolbutamide0.22[8]
Human Liver Microsomes (HLM)Tolbutamide0.12-0.70[9]
Recombinant CYP2C9Not specified0.3[5]

Key Observations on Reproducibility:

  • Intra-laboratory reproducibility: Studies have demonstrated minimal inter-day variation in this compound IC50 values, suggesting that well-controlled assays can yield consistent results within the same laboratory.[6]

  • Impact of In-Vitro System: The choice of the in-vitro system (e.g., human liver microsomes, hepatocytes, or recombinant enzymes) can influence the outcome of inhibition studies. While one study found similar IC50 values for this compound between HLM and hepatocytes, this is not always the case for other inhibitors.[6] A separate study highlighted that different recombinant CYP2C9 enzyme systems can exhibit significant variations in kinetic parameters and inhibition profiles.[10]

  • Role of the Probe Substrate: The selection of the CYP2C9 probe substrate (e.g., diclofenac, tolbutamide, phenytoin) can also affect the determined inhibition values.[8][4][11] This is due to the complex nature of the CYP2C9 active site, which can accommodate various substrates with different binding affinities.[3]

Experimental Protocols for CYP2C9 Inhibition Assays

To ensure the generation of reliable and reproducible data, adherence to a well-defined experimental protocol is essential. Below are detailed methodologies for conducting a CYP2C9 inhibition assay using this compound as a positive control inhibitor.

Protocol 1: CYP2C9 Inhibition Assay in Human Liver Microsomes (HLM)

This protocol is a standard method for assessing CYP2C9 inhibition using a pool of human liver microsomes.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • CYP2C9 probe substrate (e.g., Diclofenac)

  • This compound (positive control inhibitor)

  • Test compound

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the probe substrate, this compound, and the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of HLM in potassium phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the HLM suspension, potassium phosphate buffer, and either the test compound at various concentrations, this compound (as a positive control), or vehicle control.

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the probe substrate and the NADPH regenerating system.

  • Reaction Termination:

    • After a specific incubation time (e.g., 10-15 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound and this compound relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response model.

Protocol 2: Fluorometric High-Throughput CYP2C9 Inhibition Assay

This protocol offers a higher throughput alternative to the LC-MS/MS-based method, suitable for screening large numbers of compounds.

Materials:

  • Recombinant human CYP2C9 enzyme

  • Fluorogenic CYP2C9 substrate (e.g., Vivid® CYP2C9 Substrate)

  • This compound

  • Test compound

  • NADPH

  • Potassium phosphate buffer (pH 7.4)

  • 96-well or 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the fluorogenic substrate, this compound, and the test compound.

  • Incubation:

    • In a black microplate, add the recombinant CYP2C9 enzyme, buffer, and either the test compound at various concentrations, this compound, or vehicle control.

    • Add the fluorogenic substrate.

    • Initiate the reaction by adding NADPH.

  • Fluorescence Measurement:

    • Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader set at the appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.

CYP2C9_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Reagents Prepare Reagents (HLM, Substrate, Inhibitor, NADPH) Plate Prepare 96-well Plate Reagents->Plate Add_Components Add HLM, Buffer, Inhibitor/Vehicle Plate->Add_Components Preincubation Pre-incubate at 37°C Add_Components->Preincubation Initiate_Reaction Add Substrate & NADPH Preincubation->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Terminate Terminate Reaction (Acetonitrile + IS) Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Calculate Calculate % Inhibition Analyze->Calculate Determine_IC50 Determine IC50 Calculate->Determine_IC50

Caption: Workflow for a typical in-vitro CYP2C9 inhibition assay using human liver microsomes.

CYP2C9_Inhibition_Pathway CYP2C9 CYP2C9 Enzyme Metabolite Metabolite (e.g., 4'-hydroxydiclofenac) CYP2C9->Metabolite Metabolizes Substrate CYP2C9 Substrate (e.g., Diclofenac) Substrate->CYP2C9 Binds to active site This compound This compound (Inhibitor) This compound->CYP2C9 Competitively binds to active site

Caption: Simplified signaling pathway of competitive inhibition of CYP2C9 by this compound.

References

The Correlation Between In-Vitro Sulfaphenazole Inhibition Data and In-Vivo Outcomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sulfaphenazole, a potent and selective inhibitor of the cytochrome P450 enzyme CYP2C9, serves as a critical tool in drug development for assessing the potential for drug-drug interactions (DDIs). Understanding the relationship between in-vitro inhibition data and in-vivo outcomes is paramount for predicting the clinical significance of CYP2C9-mediated metabolism of new chemical entities. This guide provides a comprehensive comparison of in-vitro and in-vivo data on this compound's inhibitory effects, supported by detailed experimental protocols and visual representations to facilitate a deeper understanding of this crucial correlation.

Quantitative Data Comparison: In-Vitro vs. In-Vivo

The following tables summarize key quantitative data from in-vitro and in-vivo studies, highlighting the inhibitory potency of this compound on CYP2C9 activity.

Table 1: In-Vitro Inhibition of CYP2C9 by this compound

CYP2C9 SubstrateTest SystemInhibition ParameterValue (µM)
TolbutamideHuman Liver Microsomes (HLM)Kᵢ0.12 - 0.70[1][2]
TolbutamideHuman Liver Microsomes (HLM)IC₅₀0.17[3]
PhenytoinHuman Liver Microsomes (HLM)IC₅₀0.49[4]
FlurbiprofenHuman Liver Microsomes (HLM)IC₅₀0.46[4]
DiclofenacRecombinant CYP2C9KᵢNot specified
S-WarfarinRecombinant CYP2C9IC₅₀Not specified
Luciferin-HHuman Liver Microsomes (HLM)IC₅₀0.303 - 0.338[5]
Luciferin-HPooled Human HepatocytesIC₅₀0.152 - 0.196[5]

Table 2: In-Vivo Effects of this compound on CYP2C9 Substrate Pharmacokinetics

CYP2C9 SubstrateSpeciesEffect of this compound Co-administration
PhenytoinHuman237% increase in half-life, 67% decrease in metabolic clearance rate[6]
TolbutamideHumanPredicted 4.8-fold increase in AUC[1]
TolbutamideHumanPredicted 5.3 - 6.2-fold increase in AUC[7][8]
TolbutamideGoatSignificant reduction in plasma clearance[9]
WarfarinRatCo-administration with this compound used as a positive control for CYP2C9 inhibition studies.[10]

Experimental Protocols

In-Vitro CYP2C9 Inhibition Assay (Human Liver Microsomes)

A common method to determine the inhibitory potential of a compound on CYP2C9 in-vitro involves the use of human liver microsomes (HLM), which contain a mixture of drug-metabolizing enzymes.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • CYP2C9 substrate (e.g., Tolbutamide, Diclofenac)

  • This compound (as inhibitor)

  • NADPH regenerating system (cofactor for CYP activity)

  • Phosphate buffer (to maintain pH)

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare solutions of the CYP2C9 substrate, this compound at various concentrations, and HLM in phosphate buffer.

  • Pre-incubation: Pre-incubate the HLM with the different concentrations of this compound for a short period at 37°C to allow for binding to the enzyme.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the CYP2C9 substrate and the NADPH regenerating system.

  • Incubation: Incubate the mixture at 37°C for a specific time, ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.

  • Analysis: Analyze the formation of the metabolite from the CYP2C9 substrate in the supernatant using a validated LC-MS/MS method.

  • Data Analysis: Determine the rate of metabolite formation at each this compound concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value. To determine the inhibition constant (Kᵢ), experiments are performed with multiple substrate and inhibitor concentrations, and data are fitted to different models of enzyme inhibition (e.g., competitive, non-competitive). This compound is known to be a competitive inhibitor of CYP2C9.[11]

In-Vivo Drug-Drug Interaction Study (Human)

In-vivo studies are essential to confirm the clinical relevance of in-vitro findings. A typical clinical DDI study design involving this compound is as follows:

Study Design:

  • A two-period, crossover study in healthy volunteers.

Procedure:

  • Period 1 (Control): Administer a single dose of the CYP2C9 substrate drug to the subjects. Collect blood samples at predetermined time points over a specific duration (e.g., 24-72 hours).

  • Washout Period: A sufficient time is allowed for the complete elimination of the substrate drug from the body.

  • Period 2 (Inhibition): Administer this compound to the subjects to achieve steady-state concentrations (e.g., multiple doses over several days). Then, co-administer a single dose of the same CYP2C9 substrate drug.

  • Blood Sampling: Collect blood samples at the same time points as in Period 1.

  • Pharmacokinetic Analysis: Analyze the plasma concentrations of the substrate drug from both periods using a validated bioanalytical method (e.g., LC-MS/MS).

  • Data Comparison: Compare the pharmacokinetic parameters of the substrate drug in the absence (Period 1) and presence (Period 2) of this compound. Key parameters to compare include the Area Under the Curve (AUC), maximum concentration (Cmax), and clearance (CL). A significant increase in AUC and Cmax, and a decrease in clearance of the substrate in the presence of this compound indicates in-vivo inhibition of CYP2C9.

Visualizing the Workflow and Pathways

Experimental_Workflow cluster_invitro In-Vitro Assessment cluster_invivo In-Vivo Study invitro_start Prepare HLM, Substrate, and this compound pre_incubation Pre-incubate HLM with this compound reaction_start Initiate Reaction (add Substrate & NADPH) incubation Incubate at 37°C reaction_stop Terminate Reaction analysis_invitro LC-MS/MS Analysis data_analysis_invitro Calculate IC50 / Ki correlation Correlate In-Vitro Ki/IC50 with In-Vivo AUC ratio data_analysis_invitro->correlation invivo_start Administer Substrate Alone (Period 1) sampling1 Collect Blood Samples washout Washout Period inhibition_period Administer this compound + Substrate (Period 2) sampling2 Collect Blood Samples analysis_invivo Bioanalysis of Samples data_analysis_invivo Compare PK Parameters (AUC, Cmax, CL) data_analysis_invivo->correlation

CYP2C9_Metabolic_Pathway Drug CYP2C9 Substrate Drug (e.g., Warfarin, Phenytoin, Tolbutamide) CYP2C9 CYP2C9 Enzyme Drug->CYP2C9 Metabolism Metabolite Inactive Metabolite CYP2C9->Metabolite Excretion Excretion Metabolite->Excretion This compound This compound This compound->CYP2C9 Inhibition

Conclusion

The data presented in this guide demonstrate a strong correlation between the in-vitro inhibition of CYP2C9 by this compound and its in-vivo effects on the pharmacokinetics of CYP2C9 substrates. The potent inhibitory constants (Kᵢ and IC₅₀) observed in in-vitro systems translate to significant increases in drug exposure (AUC) and reductions in clearance in vivo. This consistency underscores the value of in-vitro screening assays in early drug development to predict potential DDIs. By utilizing this compound as a benchmark inhibitor, researchers can effectively characterize the CYP2C9-mediated metabolism of new drug candidates and make informed decisions regarding their clinical development. The provided experimental protocols and visualizations serve as a practical resource for scientists engaged in this critical aspect of drug safety assessment.

References

Validating the Selectivity of Sulfaphenazole for CYP2C9: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sulfaphenazole is widely recognized as a potent and selective inhibitor of the cytochrome P450 isoform CYP2C9, a key enzyme in the metabolism of numerous clinically important drugs. Understanding the selectivity of an inhibitor is crucial in drug development and for its use as a chemical probe in in vitro and in vivo studies to elucidate the role of specific CYP isoforms in drug metabolism. This guide provides a comprehensive comparison of this compound's inhibitory activity against various CYP isoforms, supported by experimental data and detailed methodologies.

Comparative Inhibitory Potency of this compound

The selectivity of this compound for CYP2C9 over other CYP isoforms is demonstrated by the significant differences in its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values across the CYP superfamily. The following table summarizes the inhibitory potency of this compound against a panel of major human CYP isoforms.

CYP IsoformIC50 (µM)Ki (µM)Reference
CYP2C9 0.32 - 0.8 0.12 - 0.70 [1][2][3]
CYP1A2>100-[3]
CYP2A6>100-[3]
CYP2B6>100-[3]
CYP2C8>5063[3]
CYP2C19>5014[3]
CYP2D6>100-[3]
CYP2E1>100-[3]
CYP3A4>100-[3][4]

Data Interpretation: The significantly lower IC50 and Ki values for CYP2C9 compared to other isoforms underscore the high selectivity of this compound. For most other CYP enzymes, the inhibitory concentrations are at least 100-fold higher, indicating minimal off-target effects at concentrations typically used to inhibit CYP2C9.

Experimental Protocol: In Vitro CYP450 Inhibition Assay

The following protocol outlines a standard in vitro assay using human liver microsomes (HLM) to determine the IC50 values of a test compound, such as this compound, for various CYP isoforms.

1. Materials and Reagents:

  • Human Liver Microsomes (pooled from multiple donors)

  • Specific CYP isoform probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4)

  • This compound (or other test inhibitor)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • 96-well microplates

2. Experimental Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and probe substrates in an appropriate solvent (e.g., DMSO).

    • Prepare working solutions by diluting the stock solutions in the incubation buffer. A serial dilution of the inhibitor is prepared to generate a concentration-response curve.

  • Incubation:

    • In a 96-well plate, combine the human liver microsomes, the probe substrate, and varying concentrations of this compound in potassium phosphate buffer.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specific duration (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination:

    • Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins. The internal standard is typically included in the termination solution.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the formation of the specific metabolite from the probe substrate using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control (no inhibitor).

    • Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.

Experimental Workflow

The following diagram illustrates the key steps involved in a typical CYP450 inhibition assay.

CYP_Inhibition_Assay cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Reagents Prepare Reagents: - HLM - Probe Substrate - Inhibitor (this compound) - Buffer, NADPH Incubate Incubate at 37°C: - HLM - Substrate - Inhibitor Reagents->Incubate Initiate Initiate Reaction: Add NADPH Incubate->Initiate Terminate Terminate Reaction: Add Acetonitrile + IS Initiate->Terminate Process Process Sample: Centrifuge & Collect Supernatant Terminate->Process LCMS LC-MS/MS Analysis: Quantify Metabolite Process->LCMS Data Calculate % Inhibition Determine IC50 LCMS->Data

Caption: Workflow of an in vitro CYP450 inhibition assay.

Conclusion

The presented data and experimental outline robustly validate the high selectivity of this compound as a CYP2C9 inhibitor. Its minimal interaction with other major CYP isoforms at concentrations that effectively inhibit CYP2C9 makes it an invaluable tool for researchers in drug metabolism and pharmacokinetics. The detailed protocol provides a foundation for the design and execution of reliable in vitro studies to assess the inhibitory potential of new chemical entities.

References

Unraveling the Variability: A Comparative Guide to Sulfaphenazole IC50 Values for CYP2C9

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the inhibitory potential of compounds on Cytochrome P450 enzymes is paramount. Sulfaphenazole, a potent and selective inhibitor of CYP2C9, serves as a critical tool in this endeavor. However, a notable variation in its reported IC50 values across different laboratories presents a challenge for direct comparison and data interpretation. This guide provides a comprehensive overview of reported this compound IC50 values, details the experimental protocols employed, and explores the factors contributing to inter-laboratory discrepancies.

Comparative Analysis of this compound IC50 Values

The half-maximal inhibitory concentration (IC50) of this compound for CYP2C9 exhibits a range across various studies. This variability is influenced by the experimental system, the specific probe substrate used for the enzymatic assay, and other methodological differences. The following table summarizes a selection of published IC50 and inhibitory constant (Ki) values to illustrate this inter-laboratory variation.

IC50/Ki (µM)Experimental SystemProbe SubstrateLaboratory/Reference
0.303 - 0.338 Human Liver Microsomes (HLM)Luciferin-HMoeller et al.[1]
0.152 - 0.196 Pooled Human HepatocytesLuciferin-HMoeller et al.
0.49 Human Liver Microsomes (HLM)PhenytoinBajpai et al.[2]
0.46 Human Liver Microsomes (HLM)FlurbiprofenBajpai et al.[2]
0.7 - 1.5 Human Liver Microsomes (HLM)TolbutamideBajpai et al.[2]
0.6 Not SpecifiedNot SpecifiedHa-Duong et al. (as cited in ResearchGate)[3]
0.17 Human Liver Microsomes (HLM)Tolbutamidevon Moltke et al. (as cited in Ingenta Connect)[4]
Ki: 0.3 Yeast expressing CYP2C9Tienilic AcidMancy et al.[5][6]
Ki: 0.22 Not SpecifiedTolbutamideKumar et al. (as cited in Ingenta Connect)[4]

Understanding the Experimental Landscape: Key Methodologies

The observed variations in IC50 values can be largely attributed to the diverse experimental protocols employed in different laboratories. Key components of these methodologies are outlined below.

Enzyme Source
  • Human Liver Microsomes (HLM): A subcellular fraction containing a high concentration of CYP enzymes, HLMs are a standard in vitro model for drug metabolism studies.[2][7][8]

  • Hepatocytes: As whole liver cells, hepatocytes provide a more physiologically relevant model by incorporating cellular uptake, efflux, and the influence of other cellular components.[1]

  • Recombinant Enzymes: Systems like yeast or insect cells engineered to express a specific CYP enzyme, such as CYP2C9, allow for the study of a single enzyme in isolation, eliminating confounding factors from other CYPs.[5][6]

Probe Substrates

The choice of the CYP2C9 substrate to be inhibited is a critical factor influencing the IC50 value. Different substrates may have distinct binding sites or affinities, affecting the inhibitory potency of this compound. Commonly used probe substrates for CYP2C9 include:

  • Diclofenac[9]

  • Tolbutamide[4][8]

  • Phenytoin[2]

  • Flurbiprofen[2]

  • Tienilic Acid[6]

  • Luminescent probes (e.g., Luciferin-H)[1]

General Assay Protocol

A typical CYP2C9 inhibition assay involves the following steps:

  • Preparation: A reaction mixture is prepared containing the CYP2C9 enzyme source (e.g., HLM), a specific probe substrate, and a buffer solution.

  • Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures.

  • Initiation: The enzymatic reaction is initiated by the addition of a cofactor, typically NADPH.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (usually 37°C).

  • Termination: The reaction is stopped, often by the addition of a quenching solvent like acetonitrile.

  • Analysis: The amount of metabolite produced from the probe substrate is quantified using analytical techniques such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or fluorescence/luminescence detection.

  • IC50 Calculation: The metabolite formation at each this compound concentration is compared to a control without the inhibitor. The IC50 value is then calculated by fitting the data to a dose-response curve.

Factors Contributing to Inter-Laboratory Variation

Several factors can contribute to the observed differences in this compound IC50 values between laboratories:

  • Enzyme Source and Concentration: The specific activity and concentration of CYP2C9 can vary between different batches of HLMs, hepatocyte preparations, and recombinant enzyme systems.

  • Probe Substrate Selection: As demonstrated in the data table, the choice of substrate can significantly impact the measured IC50 value.[10]

  • Incubation Conditions: Variations in incubation time, temperature, pH, and the concentration of cofactors like NADPH can all affect enzyme kinetics and, consequently, the IC50 value.

  • Solvent Effects: The solvent used to dissolve this compound (commonly DMSO) and its final concentration in the incubation can influence enzyme activity.

  • Data Analysis Methods: Differences in the software and statistical models used to calculate the IC50 from the raw data can introduce variability.

  • Non-specific Binding: The binding of this compound or the probe substrate to the plasticware or other components of the reaction mixture can reduce their effective concentrations and alter the apparent IC50.[11]

Visualizing the Workflow

The following diagram illustrates a generalized workflow for determining the IC50 of this compound for CYP2C9.

CYP2C9_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Reaction Mix (Buffer, CYP2C9 Source) B Add Probe Substrate A->B D Add this compound to Reaction Mix B->D C Prepare this compound Dilution Series C->D E Pre-incubate D->E F Initiate with NADPH E->F G Incubate at 37°C F->G H Terminate Reaction G->H I Analyze Metabolite (e.g., LC-MS/MS) H->I J Calculate % Inhibition I->J K Determine IC50 J->K

A generalized workflow for determining the IC50 of this compound for CYP2C9.

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulfaphenazole
Reactant of Route 2
Sulfaphenazole

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